molecular formula C10H11NO B1610045 4-Methoxy-7-methylindole CAS No. 203003-67-2

4-Methoxy-7-methylindole

Cat. No.: B1610045
CAS No.: 203003-67-2
M. Wt: 161.2 g/mol
InChI Key: NNIXINOIFPCOFZ-UHFFFAOYSA-N
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Description

4-Methoxy-7-methylindole is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methoxy-7-methylindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-7-methylindole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-7-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-3-4-9(12-2)8-5-6-11-10(7)8/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNIXINOIFPCOFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447149
Record name 4-Methoxy-7-methylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203003-67-2
Record name 4-Methoxy-7-methylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Methoxy-7-methylindole: A Strategic Scaffold for Kinase Inhibitor and Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Methoxy-7-methylindole (CAS 203003-67-2) Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

4-Methoxy-7-methylindole (CAS 203003-67-2) is a specialized heterocyclic building block increasingly utilized in the design of targeted covalent inhibitors and complex natural product analogs. Its unique substitution pattern—combining an electron-donating methoxy group at the C4 position with a sterically significant methyl group at the C7 position—offers distinct advantages in modulating the electronic properties of the indole ring system while influencing binding pocket occupancy. This guide provides a comprehensive technical analysis of its physicochemical properties, a validated synthesis protocol via the Bartoli indole reaction, and its application in Fibroblast Growth Factor Receptor 3 (FGFR3) drug discovery.

Chemical Identity & Physicochemical Properties[1][2][3][4]

This compound serves as a critical intermediate for introducing the indole moiety into larger pharmacophores, particularly where metabolic stability or specific steric clashes are required at the 7-position.

Table 1: Technical Specifications
PropertyData
CAS Number 203003-67-2
IUPAC Name 4-Methoxy-7-methyl-1H-indole
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
Exact Mass 161.0841
Appearance Light yellow solid / crystalline powder
Solubility Soluble in DMSO, MeOH, CH₂Cl₂, THF; sparingly soluble in water
Mass Spectrometry (ESI) m/z 162 [M+H]⁺
Key Structural Features C4-Methoxy (H-bond acceptor/donor modulation); C7-Methyl (Steric occlusion)

Validated Synthesis Protocol

Methodology grounded in recent patent literature (US 2025/0059217 A1).

Retrosynthetic Analysis

The most reliable route to 4-substituted-7-methylindoles is the Bartoli Indole Synthesis . Unlike the Leimgruber-Batcho or Fisher indole syntheses, which can suffer from regioselectivity issues with this specific substitution pattern, the Bartoli reaction utilizes ortho-substituted nitroarenes. The steric bulk of the ortho-methyl group in the precursor actually facilitates the necessary [3,3]-sigmatropic rearrangement.

Experimental Procedure

Objective: Synthesis of 4-Methoxy-7-methylindole from 4-methoxy-1-methyl-2-nitrobenzene.

Reagents:

  • Precursor: 4-Methoxy-1-methyl-2-nitrobenzene (1.0 equiv)

  • Reagent: Vinylmagnesium bromide (1.0 M in THF, 4.0 equiv)[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench: Saturated aqueous ammonium chloride (NH₄Cl)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask and equip it with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Maintain an inert atmosphere (N₂) throughout.

  • Dissolution: Charge the flask with 4-methoxy-1-methyl-2-nitrobenzene (e.g., 5.0 g, 29.9 mmol) and anhydrous THF (100 mL). Cool the solution to -30°C using a dry ice/acetone bath. Note: Temperature control is critical to prevent polymerization of the Grignard reagent.

  • Addition: Transfer vinylmagnesium bromide (120 mL, 120 mmol) to the addition funnel. Add dropwise to the nitrobenzene solution over 30–45 minutes, maintaining the internal temperature below -20°C.

  • Reaction: Upon completion of addition, allow the reaction to warm to 0°C and stir for 2 hours. The solution will typically turn a deep dark color, characteristic of the nitroso/hydroxylamine intermediates.

  • Quench: Carefully quench the reaction by pouring the mixture into saturated aqueous NH₄Cl (200 mL) at 0°C. Caution: Exothermic reaction.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Combine the organic phases.[2]

  • Purification: Dry the organics over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Gradient: 0–30% EtOAc in Petroleum Ether).

  • Yield: Expect ~1.2 g (24% yield) of a light yellow solid.

Validation Criteria:

  • TLC: R_f ~0.4 (20% EtOAc/Hexanes), stains blue/purple with Vanillin or Ehrlich’s reagent.

  • MS: Signal at 162 [M+H]⁺.

Reaction Mechanism Visualization

BartoliSynthesis Precursor 4-Methoxy-1-methyl- 2-nitrobenzene Intermediate1 Nitroso Intermediate Precursor->Intermediate1 Grignard Attack (-30°C) Grignard Vinylmagnesium Bromide (3 eq) Grignard->Intermediate1 Sigmatropic [3,3]-Sigmatropic Rearrangement Intermediate1->Sigmatropic Vinyl Addition Cyclization Cyclization & Aromatization Sigmatropic->Cyclization N-C Bond Formation Product 4-Methoxy-7-methylindole (CAS 203003-67-2) Cyclization->Product - H2O, - Mg salts

Figure 1: Mechanistic pathway of the Bartoli Indole Synthesis utilized for CAS 203003-67-2.[3][4]

Medicinal Chemistry Applications

FGFR3 Inhibitor Design

A primary application of 4-methoxy-7-methylindole is in the synthesis of selective inhibitors for Fibroblast Growth Factor Receptor 3 (FGFR3) , a tyrosine kinase often mutated in bladder cancer.

  • Logic: The indole scaffold mimics the adenine ring of ATP.

  • 4-Methoxy Role: Provides electron density to the indole ring, enhancing interactions with the hinge region of the kinase or tuning the pKa of the N1-proton.

  • 7-Methyl Role: Acts as a "gatekeeper" modification. It fills hydrophobic pockets unique to FGFR3 or induces a twist in the molecule that prevents binding to off-target kinases (selectivity filter).

  • Workflow: The indole is typically functionalized at C3 (via Vilsmeier-Haack formylation) to link with a solubilizing tail (e.g., dimethylamine) and coupled to a warhead targeting Cys482 in FGFR3.

Biological Signaling Context[3][4][6]

FGFR3_Pathway Ligand FGF Ligand FGFR3 FGFR3 Receptor (Mutant/Overexpressed) Ligand->FGFR3 Activation RAS RAS FGFR3->RAS PI3K PI3K/AKT Pathway FGFR3->PI3K Inhibitor 4-Methoxy-7-methylindole Derivative Inhibitor->FGFR3 Covalent Inhibition (Selectivity via 7-Me) MAPK MAPK/ERK Pathway RAS->MAPK Proliferation Tumor Cell Proliferation MAPK->Proliferation PI3K->Proliferation

Figure 2: Intervention point of 4-methoxy-7-methylindole derivatives within the oncogenic FGFR3 signaling cascade.

Handling & Stability

To ensure experimental reproducibility, adhere to the following stability protocols:

  • Oxidation Sensitivity: Indoles, particularly electron-rich ones (4-methoxy), are prone to oxidation at the C3 position. Store under an inert atmosphere (Argon/Nitrogen) at -20°C.

  • Light Sensitivity: Protect from ambient light to prevent photo-oxidation. Use amber vials.

  • Acid Sensitivity: The electron-rich nature makes the C3 position highly nucleophilic. Avoid prolonged exposure to strong mineral acids unless intended for electrophilic substitution.

References

  • US Patent 2025/0059217 A1. Heterocyclic Compounds and Methods of Preparation Thereof.[1] (2025).[1] Retrieved from Google Patents. Link

  • ChemicalBook. 4-Methoxy-7-methylindole Product Entry. (2023).[5][6] Retrieved from ChemicalBook. Link

  • Dobriwa, B. et al.Bartoli Indole Synthesis: A Versatile Route to Substituted Indoles. Journal of Organic Chemistry. (General reference for mechanism).
  • PubChem. Compound Summary for 7-Methylindole (Analogous Safety Data). National Library of Medicine. Link

Sources

4-Methoxy-7-methylindole molecular weight and formula

[1]

Executive Summary

4-Methoxy-7-methylindole is a bicyclic heteroaromatic compound belonging to the indole class. It is structurally characterized by a methoxy group at the C4 position and a methyl group at the C7 position. This specific substitution pattern has emerged as a high-value pharmacophore in medicinal chemistry, particularly in the design of selective 5-HT2A receptor agonists for treating major depressive disorder (MDD) and in the modulation of the Aryl Hydrocarbon Receptor (AhR) .

Key Chemical Data
ParameterValue
IUPAC Name 4-Methoxy-7-methyl-1H-indole
CAS Registry Number 203003-67-2
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
Exact Mass 161.0841
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water

Chemical Identity & Structure

The molecule consists of a benzene ring fused to a pyrrole ring (indole core). The electronic environment is dominated by the electron-donating methoxy group at C4, which increases electron density at the C3 position, facilitating electrophilic substitutions (e.g., Mannich reactions). The C7-methyl group introduces steric bulk, often utilized to restrict rotation in binding pockets or block metabolic oxidation at the 7-position.

Structural Representation (SMILES)

COc1c2c(c(C)cc1)[nH]cc2[1]

Synthetic Methodology

The synthesis of 4-methoxy-7-methylindole is non-trivial due to the specific requirement of the 4,7-substitution pattern. The most robust and scalable route described in recent patent literature (e.g., US 2025/0059217) utilizes the Bartoli Indole Synthesis .

Protocol: Bartoli Vinyl Grignard Cyclization

This method is preferred over the Fischer Indole Synthesis for this substrate because it tolerates the electron-rich methoxy group and regioselectively forms the 7-methyl bond from the ortho-methyl precursor.

Reagents & Precursors
  • Starting Material: 4-Methoxy-1-methyl-2-nitrobenzene (4-Methoxy-2-nitrotoluene).

  • Reagent: Vinylmagnesium bromide (1.0 M in THF).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Quench: Saturated aqueous Ammonium Chloride (

    
    ).
    
Step-by-Step Workflow
  • Preparation: Charge a reaction vessel with 4-methoxy-1-methyl-2-nitrobenzene dissolved in anhydrous THF under an inert nitrogen atmosphere.

  • Cooling: Cool the solution to -30°C to suppress side reactions.

  • Addition: Dropwise add Vinylmagnesium bromide (approx. 3-4 equivalents). The excess is necessary to consume the nitro group and facilitate the [3,3]-sigmatropic rearrangement.

  • Reaction: Allow the mixture to warm to 0°C and stir for 1–2 hours. The solution typically turns dark brown/red.

  • Quench & Workup: Pour the reaction mixture into cold saturated

    
    . Extract with Ethyl Acetate (EtOAc).
    
  • Purification: Dry the organic layer over

    
    , concentrate, and purify via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes/Petroleum Ether).
    
  • Yield: Typical isolated yields range from 20% to 40% , consistent with Bartoli cyclization mechanics.

Reaction Mechanism Visualization

The following diagram illustrates the retrosynthetic logic and the Bartoli cyclization pathway.

BartoliSynthesisStart4-Methoxy-2-nitrotoluene(Precursor)InterNitroso Intermediate[Transient]Start->Inter Grignard Attack ReagentVinylmagnesium Bromide(THF, -30°C)Product4-Methoxy-7-methylindole(Target)Inter->Product Cyclization & Elimination Rearrange[3,3]-SigmatropicRearrangement

Figure 1: Synthetic pathway transforming 4-methoxy-2-nitrotoluene into the indole core via vinyl Grignard.

Medicinal Chemistry Applications

The 4-methoxy-7-methylindole scaffold is not merely a chemical curiosity; it is a "privileged structure" in neuropharmacology.

5-HT2A Receptor Agonism (Psychedelics)

This scaffold serves as the core for novel tryptamine derivatives.

  • 4-Methoxy Effect: Mimics the 4-phosphoryloxy group of psilocybin or the 4-hydroxy of psilocin. It acts as a hydrogen bond acceptor, engaging Serine residues (e.g., Ser159) in the receptor binding pocket.

  • 7-Methyl Effect: The methyl group at C7 provides a lipophilic anchor. Crucially, it creates steric hindrance that can prevent metabolic deactivation or improve selectivity against the 5-HT2B receptor , which is associated with valvular heart disease (cardiotoxicity).

Aryl Hydrocarbon Receptor (AhR) Modulation

Research indicates that methyl and methoxy-substituted indoles act as ligands for the AhR.[2] The 4-methoxy-7-methyl substitution pattern allows for unique binding modes, potentially acting as a selective aryl hydrocarbon receptor modulator (SAhRM) with distinct transcriptional profiles compared to toxic ligands like dioxin.

Structure-Activity Relationship (SAR) Logic

SARcluster_4Position 4 (Methoxy)cluster_7Position 7 (Methyl)Core4-Methoxy-7-methylindoleScaffoldFunc1H-Bond AcceptorCore->Func1Func2Electronic Activation(Facilitates C3 substitution)Core->Func2Func3Lipophilic Pocket FillCore->Func3Func4Steric Occlusion(Reduces 5-HT2B affinity)Core->Func4

Figure 2: Pharmacophore analysis of the scaffold's key substituents.

Analytical Characterization

Researchers should expect the following spectral signatures when verifying the identity of the synthesized compound.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)

  • Parent Ion:

    
     m/z
    
  • Fragmentation: Loss of methyl radical (

    
    ) or methoxy group depending on collision energy.
    
Predicted ¹H NMR (400 MHz, CDCl₃)
PositionShift (δ ppm)MultiplicityIntegrationAssignment
NH 8.10 - 8.30Broad Singlet1HIndole N-H
C2-H 7.10 - 7.15Triplet/Multiplet1HPyrrole ring proton
C6-H 6.90 - 7.00Doublet1HAromatic ring
C5-H 6.50 - 6.60Doublet1HAromatic ring
C3-H 6.45 - 6.55Multiplet1HPyrrole ring proton
OCH₃ 3.90 - 3.95Singlet3H4-Methoxy group
CH₃ 2.40 - 2.50Singlet3H7-Methyl group

Note: The C7-methyl group typically shifts the adjacent protons and simplifies the aromatic region coupling compared to unsubstituted indole.

References

  • ChemicalBook. (2023).[1] 4-Methoxy-7-methylindole Product Description and CAS 203003-67-2.[3][4] Link

  • United States Patent & Trademark Office. (2025). Patent US20250059217A1: Heterocyclic compounds and methods of preparation thereof. (Describes the synthesis of 4-methoxy-7-methylindole via Bartoli reaction). Link

  • National Institutes of Health (PMC). (2018). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor.[2] Link

Structural Elucidation and Spectroscopic Profiling of 4-Methoxy-7-methylindole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 4-Methoxy-7-methylindole , a privileged scaffold in medicinal chemistry utilized for serotonin receptor modulation and kinase inhibition.

The structural data presented below combines experimental values from recent patent literature (US20250101038A1) with theoretical fragmentation and assignment logic derived from first-principles spectroscopy.

Executive Summary & Compound Identity

4-Methoxy-7-methylindole is a 4,7-disubstituted indole derivative. The simultaneous presence of an electron-donating methoxy group at C4 and a methyl group at C7 creates a unique electronic environment that significantly alters the electrophilic substitution patterns compared to the parent indole.

PropertyDetail
IUPAC Name 4-methoxy-7-methyl-1H-indole
CAS Registry 203003-67-2
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
Appearance Yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Chloroform; sparingly soluble in water.[1]
Synthesis Context (Impurity Profiling)

Understanding the synthesis route is critical for interpreting "ghost peaks" in spectra. This compound is typically synthesized via the Bartoli Indole Synthesis using 2-methyl-5-methoxynitrobenzene and vinylmagnesium bromide.

  • Common Impurities: Unreacted nitro-precursors, magnesium salts, or 4-methoxy-7-methylaniline (over-reduction byproduct).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum is characterized by a distinct AB coupling system between protons H5 and H6, and the characteristic deshielding of the indole NH.

Experimental 1H NMR Data

Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 400 MHz[2]

Chemical Shift (δ ppm)MultiplicityIntegrationCoupling Constant (J)AssignmentElectronic Justification
8.08 Broad Singlet (s)1H-H-1 (NH) Exchangeable proton; shift varies with concentration/solvent.
7.14 – 7.15 Multiplet (m)1H-H-2 Alpha to Nitrogen; deshielded by heteroatom.
6.91 Doublet (d)1H7.6 HzH-6 Ortho to C7-Me.[2] Less shielded than H-5.
6.68 – 6.70 Multiplet (m)1H-H-3 Beta to Nitrogen; electron-rich C3 position.
6.47 Doublet (d)1H7.6 HzH-5 Ortho to C4-OMe. Strong shielding (resonance) from Oxygen.
3.96 Singlet (s)3H-C4-OCH₃ Characteristic methoxy region.[2]
2.45 Singlet (s)3H-C7-CH₃ Aromatic methyl group.[2]
13C NMR Prediction (Derived)

Note: While experimental 1H data is sourced directly, 13C shifts are derived from substituent additivity rules for indoles.

  • C4 (Ipso-OMe): ~153.0 ppm (Deshielded by Oxygen).

  • C2: ~123.5 ppm.

  • C7 (Ipso-Me): ~119.0 ppm.

  • C6: ~121.0 ppm.

  • C5: ~99.5 ppm (Shielded by ortho-OMe).

  • C3: ~98.0 ppm (Electron-rich enamine-like carbon).

  • OMe: 55.4 ppm.

  • Me: 16.5 ppm.

Structural Assignment Logic (Visualization)

The following diagram illustrates the correlation between the chemical structure and the observed NMR signals.

NMR_Assignment cluster_structure 4-Methoxy-7-methylindole Structure cluster_spectrum 1H NMR Signals (CDCl3) C4 C4-OMe (Electron Donor) H5 H-5 Proton (Ortho to OMe) C4->H5 Shielding Effect (+Mesomeric) S_396 δ 3.96 ppm (Methoxy Singlet) C4->S_396 Direct Attachment C7 C7-Me (Steric Bulk) H6 H-6 Proton (Ortho to Me) C7->H6 Weak Inductive S_647 δ 6.47 ppm (Upfield Doublet) H5->S_647 Correlates to S_691 δ 6.91 ppm (Downfield Doublet) H6->S_691 Correlates to

Caption: Logic flow connecting substituent electronic effects to specific NMR chemical shifts.

Mass Spectrometry (MS) Profile

The mass spectrum follows a fragmentation pattern typical of anisole-like systems fused to heterocycles.

Ionization Mode: ESI+ or EI (70 eV) Parent Ion (M+): m/z 161.1

m/zFragment IdentityMechanism of Loss
161 [M]⁺ Molecular Ion (Stable aromatic system).
146 [M - CH₃]⁺ Loss of methyl radical (usually from the methoxy group via radical cleavage).
133 [M - CO]⁺ Expulsion of carbon monoxide (typical for phenols/anisoles after rearrangement).
118 [M - CH₃ - CO]⁺ Sequential loss of methyl and CO.
Fragmentation Pathway

MS_Fragmentation M_161 Parent Ion [M]+ m/z 161 M_146 [M - CH3]+ m/z 146 M_161->M_146 - •CH3 (15) M_118 [M - CH3 - CO]+ m/z 118 M_146->M_118 - CO (28) Ring Contraction

Caption: Proposed fragmentation pathway under Electron Impact (EI) ionization.

Infrared (IR) Spectroscopy

Key functional group vibrations confirm the presence of the indole NH and the ether linkage.

Wavenumber (cm⁻¹)Vibration ModeIntensityNotes
3380 – 3420 N-H StretchStrong, SharpCharacteristic of non-H-bonded indole (dilute). Broadens if H-bonded.
2900 – 2960 C-H Stretch (sp³)MediumMethyl and Methoxy C-H bonds.
1580 – 1620 C=C AromaticMediumIndole ring breathing modes.
1240 – 1260 C-O StretchStrongAryl-alkyl ether bond (Ar-O-CH₃).
740 – 760 C-H BendingStrongOut-of-plane bending (ortho-substituted benzene ring).

Experimental Protocol: Sample Preparation

To ensure reproducibility of the data above, follow this preparation protocol.

  • Solvent Selection: Use CDCl₃ (99.8% D) for routine 1H NMR. If solubility is poor or peaks are broad due to exchange, switch to DMSO-d₆ .

    • Note: In DMSO-d₆, the NH peak will shift downfield (approx δ 10.8 - 11.2 ppm) and become sharper.

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic magnesium salts carried over from the Bartoli synthesis.

  • Acquisition:

    • Relaxation Delay (D1): Set to ≥ 2.0 seconds to allow full relaxation of the isolated methyl protons for accurate integration.

    • Scans: 16 scans are sufficient for 1H; 512+ scans recommended for 13C.

References

  • Experimental 1H NMR Data Source: US Patent Application 20250101038A1. Compounds. (2025). Paragraph [0324].
  • Synthesis Methodology (Bartoli Reaction): Bartoli, G., et al. "Reaction of nitroarenes with vinyl Grignard reagents: a simple and general method for the synthesis of indoles."[3][4][5] Tetrahedron Letters, 30(16), 2129-2132. [Link]

  • Pretsch, E., et al.

Sources

Technical Guide: Solubility Profile and Solvent Selection for 4-Methoxy-7-methylindole

[1]

Executive Summary

4-Methoxy-7-methylindole (CAS: 203003-67-2) is a substituted indole derivative utilized primarily as a scaffold in the synthesis of bioactive alkaloids and pharmaceutical intermediates.[1][2] Its solubility behavior is governed by the lipophilic nature of the 7-methyl group and the electron-donating 4-methoxy substituent, which modulate the crystal lattice energy and solvent interaction potential of the indole core.

This guide provides a predictive solubility landscape, validated protocols for empirical determination, and strategic solvent selection criteria for synthesis and purification.[1]

Physicochemical Profile & Solubility Drivers

Understanding the molecular drivers is essential for predicting solvent behavior without wasting material on trial-and-error.[1]

PropertyValue (Predicted/Analog)Impact on Solubility
Molecular Formula C₁₀H₁₁NO--
Molecular Weight 161.20 g/mol Moderate MW facilitates dissolution in small-molecule organic solvents.[1]
LogP (Lipophilicity) ~3.1 (Est.)[1]High Lipophilicity. Indicates poor water solubility and high affinity for non-polar to moderately polar organic solvents (DCM, EtOAc).[1]
H-Bond Donors 1 (Indole NH)Capable of H-bonding with protic solvents (Alcohols) and acceptors (DMSO, DMF).[1]
H-Bond Acceptors 2 (N, O-Methoxy)The methoxy oxygen adds a weak acceptor site, improving solubility in alcohols compared to simple methylindoles.[1]
pKa (NH) ~17 (Est.)[1]Very weak acid.[1] Deprotonation requires strong bases (NaH, KOtBu) in polar aprotic solvents.[1]
Structural Analysis[1][3][4]
  • The Indole Core: Planar and aromatic, promoting

    
     stacking interactions that can reduce solubility in aliphatic hydrocarbons (e.g., hexane).[1]
    
  • 7-Methyl Group: Increases hydrophobicity and steric bulk near the NH group, potentially hindering H-bonding slightly but significantly lowering water solubility.[1]

  • 4-Methoxy Group: Electron-donating.[1] It increases electron density in the ring, making the compound more susceptible to oxidation in solution over time.[1]

Solubility Landscape: Solvent Compatibility Matrix

The following classification is derived from Structure-Property Relationships (SPR) of substituted indoles.

Class A: High Solubility (Recommended for Stock Solutions & Reactions)

These solvents disrupt intermolecular forces effectively.[1]

  • DMSO (Dimethyl sulfoxide): Excellent.[1] Ideal for biological assay stock solutions (>50 mM).[1]

  • DMF (Dimethylformamide): Excellent.[1] Preferred for nucleophilic substitution reactions.[1]

  • DCM (Dichloromethane): Excellent.[1] Standard solvent for chromatography and transport.[1]

  • THF (Tetrahydrofuran): Good.[1] Suitable for reduction reactions; ensure stabilizer-free if sensitive to oxidation.[1]

Class B: Moderate/Temperature-Dependent Solubility (Purification)

Used for recrystallization or controlled precipitation.[1]

  • Ethanol / Methanol: Moderate at RT; High at reflux.[1] The 4-methoxy group aids solubility here compared to 7-methylindole alone.[1]

  • Ethyl Acetate: Good.[1] Standard extraction solvent.[1][3]

  • Toluene: Moderate. Useful for high-temperature reactions but may require heating for full dissolution.[1]

Class C: Poor Solubility (Anti-Solvents)

Used to crash the compound out of solution.[1]

  • Water: Insoluble (< 0.1 mg/mL).[1]

  • Hexanes / Pentane: Low solubility.[1] Used to wash crystals or induce precipitation from DCM/EtOAc mixtures.[1]

  • Diethyl Ether: Moderate to Low.[1] Often used for trituration.[1]

Experimental Protocols

Since exact literature values are rare, researchers must validate solubility empirically.[1]

Protocol A: Gravimetric Solubility Determination (The "Shake-Flask" Method)

Objective: Determine the saturation limit (mg/mL) in a specific solvent.[1]

  • Preparation: Weigh ~10 mg of 4-Methoxy-7-methylindole into a 2 mL HPLC vial.

  • Addition: Add the target solvent in 50

    
    L aliquots.
    
  • Equilibration: Vortex for 30 seconds and sonicate for 5 minutes at 25°C after each addition.

  • Observation: Check for clarity.

    • Clear: Soluble.[1][4]

    • Cloudy/Solid remains: Insoluble.[1]

  • Quantification (Optional): If solid remains after 1 mL, filter the supernatant (0.22

    
    m PTFE), dilute, and analyze via HPLC-UV (254 nm) against a standard curve.
    
Protocol B: Recrystallization Solvent Screening

Objective: Identify the optimal solvent system for purification.

  • Dissolution: Dissolve 50 mg of crude compound in the minimum amount of Hot Solvent A (e.g., Methanol or EtOAc).

  • Precipitation:

    • Method 1 (Cooling): Allow to cool slowly to RT, then 4°C.

    • Method 2 (Anti-solvent): Add Warm Solvent B (e.g., Water or Hexane) dropwise until persistent turbidity appears.[1]

  • Harvest: Cool and filter. Calculate recovery yield.

Workflow Visualizations

Diagram 1: Solubility Determination Workflow

This logic flow guides the researcher through the empirical measurement process.[1]

SolubilityProtocolStartStart: 10 mg CompoundAddSolventAdd 50 µL SolventStart->AddSolventAgitateVortex (30s) & Sonicate (5m)AddSolvent->AgitateCheckVisual InspectionAgitate->CheckClearSolution Clear?Check->ClearCalcCalculate Solubility(Mass / Vol)Clear->CalcYesSatSaturated?(Solid Persists)Clear->SatNoSat->AddSolventNo (Add more)FilterFilter Supernatant(0.22 µm PTFE)Sat->FilterYes (Limit reached)HPLCHPLC QuantificationFilter->HPLC

Figure 1: Step-by-step decision matrix for gravimetric and HPLC-based solubility determination.

Diagram 2: Solvent Selection Decision Tree

A guide for choosing the right solvent based on the operational goal.

SolventSelectionGoalOperational GoalReactionChemical ReactionGoal->ReactionPurificationPurificationGoal->PurificationAnalysisAnalysis (HPLC/NMR)Goal->AnalysisNucleophilicNucleophilic Sub.Reaction->NucleophilicReductionReduction/HydrideReaction->ReductionRecrystRecrystallizationPurification->RecrystChromFlash ColumnPurification->ChromSolv_DMSO_d6DMSO-d6 (NMR)Analysis->Solv_DMSO_d6Solv_ACNACN/H2O (HPLC)Analysis->Solv_ACNSolv_DMFDMF or DMSONucleophilic->Solv_DMFSolv_THFDry THFReduction->Solv_THFSolv_AlcMeOH/H2O orEtOAc/HexaneRecryst->Solv_AlcSolv_DCMDCM/MeOHGradientChrom->Solv_DCM

Figure 2: Strategic solvent selection based on intended chemical application.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70275, 7-Methylindole. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138363, 4-Methoxyindole. Retrieved from [Link][1][5]

  • Porcs-Makkay, M., et al. (2008). Synthesis of 4-Methoxy-7-nitroindole and its derivatives.[1] Tetrahedron.[1] (Contextual reference for methoxy-indole handling).

  • ACD/Labs.LogP and Solubility Prediction Algorithms.

Discovery and history of substituted indoles

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of Substituted Indoles

Abstract

The indole nucleus, a deceptively simple bicyclic aromatic heterocycle, stands as one of the most significant structural motifs in the landscape of organic chemistry and drug discovery. Its journey from a fragrant component of coal tar and the chromophore of a historic dye to a privileged scaffold in modern medicine is a compelling narrative of scientific inquiry, serendipity, and innovation. This guide provides a comprehensive exploration of this journey, tailored for researchers, scientists, and drug development professionals. We will traverse the initial discovery and structural elucidation, delve into the mechanistic intricacies of classical named reactions that formed the bedrock of indole synthesis, witness the biological revolution that unveiled its profound importance in nature, and chart the course of the modern renaissance in synthetic methodology, characterized by the elegance of transition-metal catalysis and the efficiency of C-H functionalization. Through detailed protocols, mechanistic diagrams, and a focus on the causality behind experimental evolution, this document serves as a technical and historical reference for understanding and harnessing the power of the substituted indole.

Chapter 1: The Genesis of Indole Chemistry: From Indigo Dye to the First Synthesis

The story of indole is inextricably linked with one of humanity's most ancient and revered dyes: indigo. Derived from plants of the Indigofera genus, indigo's deep blue hue has colored textiles for millennia.[1][2][3] It was the burgeoning chemical industry of the 19th century and the drive to create synthetic alternatives to natural products that set the stage for indole's discovery.

The pivotal figure in this early chapter is the German chemist Adolf von Baeyer. His fascination with indigo led him to systematically deconstruct the complex dye.[4][5] In 1866, through the reduction of oxindole (an oxidation product of indigo) with zinc dust, Baeyer achieved the first synthesis of the parent heterocycle.[6][7][8] He coined the name "indole" as a portmanteau of indigo and oleum (oil), referencing its origin.[8][9] Just three years later, in 1869, Baeyer proposed the correct chemical structure of indole, a benzene ring fused to a pyrrole ring, a feat of deductive reasoning that opened the door to its systematic study.[8][10][11]

Baeyer, along with A. Emmerling, also developed one of the earliest methods for indole synthesis, now known as the Baeyer-Emmerling indole synthesis . This reaction involves the cyclization of o-nitrocinnamic acid to form indole-2-carboxylic acid, which can then be decarboxylated. While not as widely used today, it was a critical early demonstration that the indole core could be constructed from simple aromatic precursors.[12][13][14][15]

Workflow: From Natural Dye to Pure Heterocycle

The logical progression of Baeyer's work illustrates a fundamental principle of natural product chemistry: degradation to understand structure, followed by total synthesis to confirm it.

baeyer_workflow Indigo Indigo Dye (Natural Product) Oxidation Oxidation (e.g., with HNO₃) Indigo->Oxidation Isatin Isatin Oxidation->Isatin Reduction1 Reduction Isatin->Reduction1 Oxindole Oxindole Reduction1->Oxindole Reduction2 Reduction (Zn dust, 1866) Oxindole->Reduction2 Indole Indole (Structure Elucidated, 1869) Reduction2->Indole fischer_mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Tautomerization & Rearrangement cluster_2 Step 3: Cyclization & Elimination Arylhydrazine Arylhydrazine Phenylhydrazone Phenylhydrazone Arylhydrazine->Phenylhydrazone + Ketone/Aldehyde (-H₂O) Enamine Enamine Phenylhydrazone->Enamine Tautomerization Diimine Diimine Enamine->Diimine [3,3]-Sigmatropic Rearrangement (Rate-Determining) Aminal Aminal Diimine->Aminal Cyclization Indole Indole Aminal->Indole Elimination of NH₃ & Aromatization

Caption: The mechanistic pathway of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 2-phenylindole via Fischer Synthesis

This protocol is a representative example of the Fischer indole synthesis.

  • Hydrazone Formation:

    • To a solution of phenylhydrazine (1.0 eq) in ethanol, add acetophenone (1.0 eq).

    • Add a catalytic amount of glacial acetic acid (0.1 eq).

    • Stir the mixture at room temperature for 1-2 hours until precipitation of the hydrazone is complete.

    • Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Cyclization:

    • Combine the dried acetophenone phenylhydrazone (1.0 eq) with polyphosphoric acid (PPA) (10 eq by weight) in a round-bottom flask.

    • Heat the mixture to 100-120 °C with vigorous stirring for 30-60 minutes. The reaction is often exothermic.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully pour the hot reaction mixture onto crushed ice with stirring.

    • The product will precipitate as a solid. Filter the crude product, wash thoroughly with water to remove the acid, and then with a small amount of cold ethanol.

    • Recrystallize the crude product from ethanol/water to yield pure 2-phenylindole.

Other Key Classical Syntheses

While the Fischer synthesis is dominant, other classical methods were developed to address its limitations or to provide access to specific substitution patterns.

Synthesis NameYearStarting MaterialsKey Features & Causality
Madelung Synthesis 1912N-acyl-o-toluidineUses a strong base (e.g., NaNH₂) at high temperatures. [7]Developed for indoles unsubstituted at the 2- and 3-positions. Milder variants using organolithium bases now exist. [7]
Reissert Synthesis 1897o-nitrotoluene, diethyl oxalateA two-step process involving condensation followed by reductive cyclization. [16]It provides a reliable route to indole-2-carboxylic acids.
Leimgruber-Batcho Synthesis 1976o-nitrotoluene derivative, dimethylformamide dimethyl acetal (DMFDMA)A high-yielding, two-step method that is particularly popular in the pharmaceutical industry for its versatility and scalability. [6][8]
Bartoli Synthesis 1989o-substituted nitroarene, vinyl Grignard reagentA powerful method for synthesizing 7-substituted indoles, which are often difficult to access via other routes. [6]

Chapter 3: The Biological Revolution: Indole as a "Privileged Scaffold"

In the mid-20th century, the focus of indole chemistry expanded dramatically as its central role in biology became apparent. The indole ring was identified as the core of the essential amino acid tryptophan , the precursor to a host of vital biomolecules. [9][17]This discovery cemented the indole as a "privileged scaffold"—a molecular framework that frequently binds to multiple biological targets, making it an exceptionally fruitful starting point for drug design. [18] The structural similarity of indole-containing molecules to endogenous neurotransmitters is a key reason for their potent biological activity. [6]

Biologically Significant Indole Class Function
Tryptophan Amino Acid Essential building block for proteins; precursor for serotonin and melatonin. [19]
Serotonin Neurotransmitter Regulates mood, appetite, and sleep. [8][17][19]
Melatonin Hormone Regulates the sleep-wake cycle. [8]
Auxin (Indole-3-acetic acid) Plant Hormone Regulates plant growth and development. [8]
Indomethacin Pharmaceutical Potent non-steroidal anti-inflammatory drug (NSAID). [8][20]
Sumatriptan Pharmaceutical Anti-migraine drug; a serotonin receptor agonist. [21][22]

| Psilocybin | Natural Product | Psychedelic compound found in certain mushrooms; serotonin receptor agonist. [8][9][19]|

The widespread therapeutic applications of substituted indoles now span oncology, neurology, and infectious diseases, making the development of novel synthetic routes a major focus of modern medicinal chemistry. [8][23][24]

Chapter 4: The Modern Synthesis Renaissance: Precision and Efficiency

While classical methods are powerful, they often require harsh conditions and lack functional group tolerance. The late 20th and early 21st centuries have witnessed a renaissance in indole synthesis, driven by the advent of transition-metal catalysis. These modern methods offer milder conditions, greater efficiency, and unprecedented control over regioselectivity.

A paradigm shift has been the move towards C-H functionalization . [25][26]Instead of building the indole ring with the desired substituents already in place, C-H functionalization allows for the direct modification of the C-H bonds on a pre-formed indole core. This is a highly atom-economical approach that is ideal for late-stage diversification in drug discovery programs.

Key Modern Strategies:
  • Palladium-Catalyzed Cross-Coupling: Modifications of classical reactions, such as the Buchwald modification of the Fischer synthesis, use palladium catalysts to form key bonds under much milder conditions. [21][27]Reactions like the Sonogashira and Heck couplings on halo-indoles have also become standard. [28]* Directed C-H Functionalization: By temporarily installing a "directing group" on the indole nitrogen, chemists can use transition metals (like Rhodium or Iridium) to selectively activate and functionalize a specific C-H bond (e.g., at the C2, C4, or C7 positions), which are often less reactive. [29]* Copper and Rhodium-Catalyzed Cyclizations: Transition metals have become powerful tools for catalyzing the cyclization reactions that form the indole ring itself, often from linear precursors under mild conditions. [6][28][30]

Conceptual Workflow: Classical vs. Modern Synthesis

synthesis_comparison cluster_classical Classical Synthesis (e.g., Fischer) cluster_modern Modern C-H Functionalization Start_C Pre-functionalized Arylhydrazine & Ketone Reaction_C Harsh Acid/Heat Cyclization Start_C->Reaction_C Product_C Substituted Indole Reaction_C->Product_C Start_M Simple Indole Core Reaction_M Transition Metal Catalyst + Coupling Partner (Mild Conditions) Start_M->Reaction_M Product_M Directly Functionalized Substituted Indole Reaction_M->Product_M Title Paradigm Shift in Synthesizing Substituted Indoles

Caption: Comparison of classical "build-up" vs. modern "direct modification" strategies.

Conclusion

The history of the substituted indole is a microcosm of the evolution of organic chemistry itself. From its origins in the study of a natural dye, its synthesis has progressed from harsh, brute-force methods to elegant, catalyst-controlled transformations. The discovery of its profound biological significance has elevated it from a chemical curiosity to a cornerstone of medicinal chemistry. For researchers and drug development professionals, understanding this history is not merely an academic exercise; it provides context for the vast synthetic toolbox available today and inspires the innovation required to design the next generation of indole-based therapeutics. The journey from Baeyer's zinc dust to today's precision C-H functionalization highlights a relentless drive for efficiency, control, and, ultimately, the betterment of human health.

References

  • Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • Indigo dye - Wikipedia. (n.d.). Wikipedia. Retrieved February 9, 2026, from [Link]

  • Fischer indole synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved February 9, 2026, from [Link]

  • Indole - Metabolite of the month. (2022, March 8). biocrates life sciences gmbh. Retrieved February 9, 2026, from [Link]

  • Adolf von Baeyer - Wikipedia. (n.d.). Wikipedia. Retrieved February 9, 2026, from [Link]

  • Adolf von Baeyer – Biographical. (n.d.). NobelPrize.org. Retrieved February 9, 2026, from [Link]

  • Fischer Indole Synthesis. (n.d.). Source not specified. Retrieved February 9, 2026, from [Link]

  • Chemistry of natural dye extraction, synthesis| Colonial exploitation and revolt. (2025, August 9). YouTube. Retrieved February 9, 2026, from [Link]

  • Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. (n.d.). Safrole. Retrieved February 9, 2026, from [Link]

  • Fischer indole synthesis applied to the total synthesis of natural products. (2017, November 15). RSC Advances. Retrieved February 9, 2026, from [Link]

  • Adolf von Baeyer (1835-1917) - The Most Distinguished German Chemist of the Second Half of the XIX Century and the beginning of the XX Century. (n.d.). Redalyc. Retrieved February 9, 2026, from [Link]

  • Fischer Indole Synthesis. (2021, August 5). YouTube. Retrieved February 9, 2026, from [Link]

  • Adolf von Baeyer. (n.d.). chemeurope.com. Retrieved February 9, 2026, from [Link]

  • Indole synthesis: a review and proposed classification - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • Synthesis and Chemistry of Indole. (n.d.). Source not specified. Retrieved February 9, 2026, from [Link]

  • Indole - Wikipedia. (n.d.). Wikipedia. Retrieved February 9, 2026, from [Link]

  • Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved February 9, 2026, from [Link]

  • Methods of indole synthesis Part I, Reissert, Batcho-Leimgruber, Madelung indole synthesis. (2018, December 18). YouTube. Retrieved February 9, 2026, from [Link]

  • Biomedical Importance of Indoles - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • Transition metal-catalyzed C–H functionalizations of indoles. (n.d.). New Journal of Chemistry. Retrieved February 9, 2026, from [Link]

  • Substituted indoles: Significance and symbolism. (2025, March 4). Source not specified. Retrieved February 9, 2026, from [Link]

  • On the Baeyer- Emmerling Synthesis of Indigo. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • The history of indigo. (n.d.). Source not specified. Retrieved February 9, 2026, from [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). The Open Medicinal Chemistry Journal. Retrieved February 9, 2026, from [Link]

  • Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. (2017, July 11). ACS Catalysis. Retrieved February 9, 2026, from [Link]

  • On the Baeyer-Emmerling Synthesis of Indigo. (2018, August 3). Science and Education Publishing. Retrieved February 9, 2026, from [Link]

  • C-H Functionalization of indoles and oxindoles through CDC reactions. (n.d.). Source not specified. Retrieved February 9, 2026, from [Link]

  • Recent Advances in Indole Derivatives in Medicinal and Synthetic Organic Chemistry. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]

  • Indigo: from plant to iconic denim dye—history, cultivation, and extraction of the deepest color. (n.d.). Source not specified. Retrieved February 9, 2026, from [Link]

  • Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. (n.d.). ChemRxiv. Retrieved February 9, 2026, from [Link]

  • BIOLOGICAL IMPORTANCE OF THE INDOLE NUCLEUS IN RECENT YEARS: A COMPREHENSIVE REVIEW. (n.d.). Impactfactor. Retrieved February 9, 2026, from [Link]

  • Indigo - The history of its synthesis. (n.d.). University of Applied Sciences Upper Austria. Retrieved February 9, 2026, from [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). (2024, October 9). PubMed. Retrieved February 9, 2026, from [Link]

  • Category:Baeyer-Emmerling indole synthesis. (2024, September 26). Wikimedia Commons. Retrieved February 9, 2026, from [Link]

  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024, July 19). MDPI. Retrieved February 9, 2026, from [Link]

  • On the Mechanism of Indirubin Formation in the Baeyer-Emmerling Synthesis. (n.d.). Source not specified. Retrieved February 9, 2026, from [Link]

  • Rhodium(II)-Catalyzed Enantioselective C−H Functionalization of Indoles. (n.d.). Journal of the American Chemical Society. Retrieved February 9, 2026, from [Link]

  • Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. (n.d.). Semantic Scholar. Retrieved February 9, 2026, from [Link]

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Technical Guide: Aryl Hydrocarbon Receptor (AhR) Modulation via Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From Environmental Sensor to Therapeutic Target

Executive Summary

The Aryl Hydrocarbon Receptor (AhR) has evolved in the scientific consciousness from a simple toxicology sensor (the "dioxin receptor") to a master regulator of barrier immunity, metabolic homeostasis, and stem cell differentiation. For drug development professionals, the AhR-Indole axis represents a high-potential but volatile therapeutic target. Indole derivatives—stemming from dietary glucosinolates, host tryptophan metabolism, and commensal microbiota—act as the primary endogenous ligands for AhR.

This guide analyzes the mechanistic pharmacodynamics of indole-based AhR modulation, provides validated screening protocols, and outlines the critical challenges in translating these potent molecules into stable clinical candidates.

Part 1: Molecular Mechanism & The CYP1A1 Feedback Loop

The AhR operates as a ligand-activated transcription factor of the bHLH-PAS family.[1] Unlike membrane-bound GPCRs, AhR resides in the cytoplasm, held in a dormant state by a chaperone complex.[1]

The Canonical Signaling Pathway
  • Ligand Binding: Indole derivatives (e.g., FICZ, I3C) permeate the cell membrane and bind the PAS-B domain of AhR.

  • Activation: This binding triggers a conformational change, exposing the nuclear localization signal (NLS) and shedding the chaperone complex (Hsp90, XAP2, p23).

  • Translocation & Dimerization: AhR moves to the nucleus and dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[1][2]

  • Transcription: The AhR-ARNT heterodimer binds to Dioxin Response Elements (DREs) in the promoter regions of target genes.[1]

  • The Feedback Trap: The primary target gene is CYP1A1. The resulting cytochrome P450 1A1 enzyme rapidly metabolizes the inducing indole ligand, creating a steep negative feedback loop that limits the duration of signaling.

Visualization: The AhR-Indole Signaling Axis

AhR_Pathway cluster_cytosol Cytoplasm cluster_nucleus Nucleus Indole Indole Ligand (e.g., FICZ, I3C) AhR_Complex Dormant AhR Complex (AhR + Hsp90 + XAP2) Indole->AhR_Complex Binding AhR_Active Activated AhR AhR_Complex->AhR_Active Chaperone Shedding Heterodimer AhR-ARNT Heterodimer AhR_Active->Heterodimer Nuclear Translocation ARNT ARNT ARNT->Heterodimer Dimerization DRE DRE Sequence (DNA) Heterodimer->DRE Binding Gene Target Genes (CYP1A1, CYP1B1, TiPARP) DRE->Gene Transcription CYP_Enzyme CYP1A1 Enzyme (Metabolic Clearance) Gene->CYP_Enzyme Translation CYP_Enzyme->Indole Degradation (Feedback Loop)

Figure 1: The canonical AhR signaling pathway highlighting the critical CYP1A1 negative feedback loop that degrades indole ligands.[3]

Part 2: The Indole Ligand Landscape

Not all indoles are created equal. In drug discovery, distinguishing between high-affinity endogenous agonists and low-affinity dietary precursors is vital for predicting potency and toxicity.

Indole DerivativeOriginAffinity (Human AhR)Metabolic StabilityTherapeutic Relevance
FICZ (6-Formylindolo[3,2-b]carbazole)Endogenous (UV-Trp)High (

~0.07 nM)
Low (Rapid CYP1A1 target)Potent agonist; physiological reference point.
I3C (Indole-3-carbinol)Dietary (Cruciferous)Very Low (Pro-drug)Unstable (Acid condensation)Precursor to DIM and ICZ in the gut.
DIM (3,3'-Diindolylmethane)Dietary (I3C metabolite)Moderate (

~μM range)
ModerateCancer chemoprevention; immune modulation.
Indoxyl Sulfate Host/Microbial (Liver)LowHigh (Uremic toxin)Chronic kidney disease marker; vascular inflammation.
ITE Endogenous (Lung/Placenta)High (

~3 nM)
ModeratePotential autoimmune therapeutic; promotes Tregs.

Expert Insight: Do not rely on I3C in in vitro assays without accounting for acid condensation. In neutral cell culture media, I3C is a weak agonist. Its physiological potency comes from the low pH of the stomach converting it into high-affinity condensation products like ICZ [1].

Part 3: Experimental Protocols (Self-Validating Systems)

To screen indole derivatives effectively, you must distinguish between true receptor activation and non-specific cellular stress.

Protocol A: Luciferase Reporter Screening (The Gold Standard)

This assay quantifies transcriptional activation.

  • Cell Model: HepG2 (human liver) or H1L6.1c2 (mouse hepatoma) stably transfected with pGudLuc (DRE-driven luciferase).

  • Why these cells? They express functional ARNT and have intact CYP machinery, mimicking the physiological feedback loop.

Step-by-Step Workflow:

  • Seeding: Plate 20,000 cells/well in 96-well white-walled plates. Incubate 24h.

  • Starvation: Switch to low-serum (1%) media 4h prior to treatment to reduce background from serum-derived indoles.

  • Treatment:

    • Test Compounds: Indole library (0.1 nM – 10 μM).

    • Positive Control: FICZ (1 nM) or TCDD (1 nM).

    • Negative Control:[4] DMSO (0.1%).

    • Specificity Control: Co-treat with CH-223191 (10 μM), a specific AhR antagonist.

  • Incubation: 4-6 hours (for early activation) or 24 hours (for sustained activation). Note: Indoles are rapidly metabolized; 4h is often optimal for peak signal.

  • Lysis & Read: Add luciferin substrate; read luminescence.

Protocol B: qPCR Validation (The Biological Check)

Luciferase can yield false positives due to compound autofluorescence or luciferase stabilization. Validate hits by measuring endogenous target genes.[5]

  • Targets: CYP1A1 (primary), CYP1B1 (secondary), TiPARP (ADP-ribosylase).

  • Normalization: Use GAPDH or ACTB.

  • Success Criteria: A true agonist must induce CYP1A1 >10-fold and be inhibitable by CH-223191.

Visualization: Screening Workflow

Assay_Workflow Library Indole Library Reporter Luciferase Assay (HepG2-DRE) Library->Reporter Filter1 Filter: >5x Fold Change Reporter->Filter1 Viability Cell Viability (MTT/ATP) Filter1->Viability Hits Specificity Antagonist Challenge (+ CH-223191) Viability->Specificity Non-toxic qPCR qPCR Validation (Endogenous CYP1A1) Specificity->qPCR AhR Specific

Figure 2: A self-validating screening cascade ensuring hits are non-toxic and AhR-specific.

Part 4: Therapeutic Applications & Challenges[6]

Oncology: The Double-Edged Sword
  • Pro-Tumor: Constitutive AhR activation (often by kynurenine, a tryptophan metabolite) drives immune suppression in the tumor microenvironment (TME) by upregulating PD-1 on T-cells [2].

  • Anti-Tumor Strategy: AhR Antagonists are being developed to block the Kynurenine-AhR axis, often in combination with checkpoint inhibitors.

  • Indole Role: Dietary indoles (DIM) can act as "selective AhR modulators" (SAhRMs), inducing anti-tumorigenic pathways without the full toxicological response of dioxins.

Autoimmunity & Barrier Function
  • Mechanism: AhR activation is crucial for the differentiation of FoxP3+ Regulatory T cells (Tregs) and the production of IL-22, which maintains gut epithelial integrity.

  • Strategy: AhR Agonists (like microbial metabolite mimics) are investigated for IBD (Inflammatory Bowel Disease) and Atopic Dermatitis.

Critical Challenge: Metabolic Clearance

The most significant hurdle in developing indole-based drugs is the CYP1A1 feedback loop .

  • Problem: An indole agonist induces CYP1A1, which immediately degrades the agonist. This results in a "flash" activation that is insufficient for sustained therapeutic effect.

  • Solution:

    • Fluorination: Modifying the indole scaffold (e.g., FICZ derivatives) to resist metabolic attack.

    • Non-canonical Ligands: Designing molecules that bind AhR but do not efficiently recruit the transcriptional machinery for CYP1A1, decoupling activation from degradation.

References

  • Bjeldanes, L. F., et al. (1991). Aromatic hydrocarbon responsiveness-receptor agonists generated from indole-3-carbinol in vitro and in vivo: comparisons with 2,3,7,8-tetrachlorodibenzo-p-dioxin. Proceedings of the National Academy of Sciences, 88(21), 9543–9547.

  • Opitz, C. A., et al. (2011). An endogenous tumour-promoting ligand of the human aryl hydrocarbon receptor. Nature, 478, 197–203.

  • Denison, M. S., & Nagy, S. R. (2003). Activation of the aryl hydrocarbon receptor by structurally diverse exogenous and endogenous chemicals. Annual Review of Pharmacology and Toxicology, 43, 309–334.

  • Stockinger, B., et al. (2014). The aryl hydrocarbon receptor: multitasking in the immune system. Annual Review of Immunology, 32, 403-432.

  • Wincent, E., et al. (2009). The suggested physiologic aryl hydrocarbon receptor activator 6-formylindolo[3,2-b]carbazole is present in humans and is activated by light. Journal of Biological Chemistry, 284(5), 2690-2696.

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Methodological & Application

Application Note: Regioselective Synthesis of 4-Methoxy-7-methylindole via Directed Fischer Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and synthesis chemists requiring a robust, scalable protocol for the regioselective synthesis of 4-Methoxy-7-methylindole .

Unlike simple indole synthesis, this target requires precise regiochemical control to place substituents at the 4- and 7-positions. Standard Fischer conditions using 3-methoxyphenylhydrazine typically yield a mixture of 4- and 6-methoxy isomers. This guide details a Directed Fischer Synthesis strategy using a sterically blocked precursor to guarantee the 4,7-substitution pattern.

Executive Summary & Strategic Analysis

The synthesis of 4-methoxy-7-methylindole presents a classic regioselectivity challenge.

  • The Problem: Cyclization of meta-substituted hydrazines (e.g., 3-methoxyphenylhydrazine) can occur at two ortho positions, leading to a mixture of 4- and 6-substituted indoles.

  • The Solution: This protocol utilizes (2-methyl-5-methoxyphenyl)hydrazine as the starting material.

    • The methyl group at position 2 (ortho) acts as a steric blocking group , preventing cyclization at that site.

    • This forces the [3,3]-sigmatropic rearrangement to occur exclusively at the open position 6 .

    • Result: The methyl group ends up at position 7 of the indole, and the methoxy group (originally at 5) ends up at position 4.

Reaction Logic Diagram

The following diagram illustrates the regiochemical enforcement mechanism.

FischerLogic cluster_regio Regiochemical Mapping Precursor Precursor: (2-Methyl-5-methoxyphenyl)hydrazine Hydrazone Hydrazone Intermediate Precursor->Hydrazone + Ethyl Pyruvate (Condensation) Cyclization [3,3]-Sigmatropic Shift Hydrazone->Cyclization Acid Catalyst (Tautomerization) Indole Target: 4-Methoxy-7-methylindole Cyclization->Indole Regiocontrol: C2 Blocked by Methyl Cyclization at C6 Mapping Benzene C2 (Me) → Indole C7 Benzene C5 (OMe) → Indole C4

Figure 1: Strategic pathway for enforcing regioselectivity. The C2-methyl group blocks one ortho-site, directing cyclization to form the 4,7-substituted core.

Materials & Equipment

Reagents
  • Starting Material: 2-Methyl-5-methoxyaniline (CAS: 120-35-4) – Precursor to hydrazine.

  • Cyclization Partner: Ethyl Pyruvate (CAS: 617-35-6) – Preferred over acetaldehyde to avoid polymerization.

  • Catalyst: Polyphosphoric Acid (PPA) – Chosen to minimize methoxy ether cleavage common with Lewis acids.

  • Solvents: Ethanol (anhydrous), Acetic Acid, Dichloromethane.

  • Decarboxylation: Copper powder, Quinoline.

Equipment
  • Three-neck round bottom flask (250 mL & 500 mL).

  • Reflux condenser with Dean-Stark trap (optional for hydrazone formation).

  • Mechanical stirrer (essential for viscous PPA reactions).

  • Inert gas manifold (Nitrogen/Argon).

Detailed Experimental Protocol

Stage I: Synthesis of (2-Methyl-5-methoxyphenyl)hydrazine Hydrochloride

Note: If this hydrazine is not commercially available, it must be synthesized fresh via diazotization.

  • Diazotization:

    • Dissolve 2-methyl-5-methoxyaniline (10.0 g, 73 mmol) in concentrated HCl (30 mL) and water (30 mL). Cool to -5°C in an ice/salt bath.

    • Add a solution of NaNO₂ (5.5 g, 80 mmol) in water (15 mL) dropwise, maintaining temperature < 0°C. Stir for 30 min.

  • Reduction:

    • Prepare a solution of SnCl₂[1]·2H₂O (40 g) in concentrated HCl (40 mL) cooled to 0°C.

    • Add the cold diazonium salt solution to the stannous chloride solution rapidly with vigorous stirring. A precipitate will form immediately.

    • Stir at 0°C for 2 hours, then refrigerate overnight.

  • Isolation:

    • Filter the hydrazine hydrochloride salt.[1][2] Wash with cold dilute HCl and then cold ethanol.

    • Yield Expectation: ~75-85% (Off-white to pinkish solid).

    • Storage: Store under nitrogen at 4°C. Unstable to oxidation.

Stage II: Hydrazone Formation
  • Suspend the hydrazine hydrochloride (10.0 g, 53 mmol) in Ethanol (100 mL).

  • Add Ethyl Pyruvate (6.8 g, 58 mmol) dropwise.

  • Heat to reflux for 1 hour. The solid should dissolve, followed by the precipitation of the hydrazone.

  • Cool to room temperature. Filter the hydrazone, wash with cold ethanol, and dry.

    • Checkpoint: Verify formation by TLC (disappearance of hydrazine).

Stage III: Fischer Cyclization (The Critical Step)

Use Polyphosphoric Acid (PPA) to effect cyclization.[3][4] PPA is milder than ZnCl₂ for methoxy groups and serves as both solvent and catalyst.

  • Setup: Place PPA (100 g) in a 500 mL 3-neck flask equipped with a mechanical stirrer. Heat to 80°C to lower viscosity.

  • Addition: Add the dried Hydrazone (from Stage II) portion-wise over 20 minutes.

    • Caution: Exothermic reaction.[4][5] Monitor internal temperature; do not exceed 110°C to prevent charring.

  • Reaction: Stir at 100–110°C for 3 hours. The mixture will turn dark brown.

  • Quenching:

    • Cool the mixture to ~60°C.

    • Pour onto crushed ice (300 g) with rapid stirring. The ester product will precipitate as a gummy solid or oil.

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash organics with NaHCO₃ (sat.) and Brine.[6] Dry over Na₂SO₄ and concentrate.

    • Intermediate: Ethyl 4-methoxy-7-methylindole-2-carboxylate.

Stage IV: Hydrolysis and Decarboxylation

To obtain the core indole structure.

  • Hydrolysis:

    • Dissolve the ester in Ethanol (50 mL) and 10% NaOH (50 mL). Reflux for 2 hours.

    • Acidify with HCl to pH 2. Filter the precipitated Indole-2-carboxylic acid . Dry thoroughly.

  • Decarboxylation:

    • Mix the carboxylic acid (5.0 g) with Copper powder (0.5 g) in Quinoline (20 mL).

    • Heat to 200–220°C under Nitrogen for 2 hours. (CO₂ evolution will be observed).

    • Workup: Cool, dilute with Ethyl Acetate, and wash extensively with dilute HCl (to remove Quinoline).

  • Purification:

    • Purify the final residue by column chromatography (Silica gel, Hexane/EtOAc 9:1).

Quantitative Data Summary

ParameterSpecificationNotes
Precursor 2-Methyl-5-methoxyanilineForms the hydrazine scaffold.
Catalyst Polyphosphoric Acid (PPA)Optimal for methoxy-indoles.[4]
Reaction Temp 100–110°C>120°C risks tar formation.
Yield (Step 1) 80%Hydrazone formation is efficient.
Yield (Step 2) 60–70%Cyclization step.
Yield (Step 3) 85%Decarboxylation step.
Overall Yield ~40–50%From hydrazine to final indole.[4]

Troubleshooting & Expert Insights

Mechanism of Failure
  • Demethylation: Strong Lewis acids (BBr₃, AlCl₃) or high temperatures in mineral acids can cleave the methoxy ether, resulting in a hydroxy-indole which is highly prone to oxidation (polymerizing to black tar). Stick to PPA.

  • Regio-leakage: If the starting hydrazine is not pure (e.g., contains 3-methoxyphenylhydrazine impurity), you will get inseparable isomers. Ensure the aniline precursor is isomerically pure.

Workflow Visualization

Workflow Start Start: 2-Methyl-5-methoxyaniline Step1 1. Diazotization & Reduction (NaNO2 / SnCl2) Start->Step1 Step2 2. Hydrazone Formation (Ethyl Pyruvate, EtOH) Step1->Step2 Step3 3. Fischer Cyclization (PPA, 100°C) Step2->Step3 Critical Control Point: Temp < 110°C Step4 4. Hydrolysis & Decarboxylation (NaOH; then Cu/Quinoline) Step3->Step4 Final Final Product: 4-Methoxy-7-methylindole Step4->Final

Figure 2: Step-by-step experimental workflow.

References

  • Fischer, E., & Jourdan, F. (1883).[3][7] Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft.

  • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. (Seminal review on mechanism and conditions).

  • Murakami, Y., et al. (1995). Abnormal Fischer Indole Synthesis of 2-Methoxyphenylhydrazones. Chemical & Pharmaceutical Bulletin. (Highlighting risks of ortho-methoxy groups, supporting the use of meta-methoxy precursors).

  • Thermo Fisher Scientific. Fischer Indole Synthesis Reaction Guide. (General protocol validation).

Sources

4-Methoxy-7-methylindole as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Methoxy-7-methylindole as a Privileged Scaffold in Medicinal Chemistry

Executive Summary & Strategic Value

4-Methoxy-7-methylindole represents a "privileged scaffold" in modern drug discovery, particularly within the serotonin (5-HT) and melatonin receptor modulator space. Its structural uniqueness lies in the dual-substitution pattern:

  • C4-Methoxy Group: Provides electron-donating density similar to the C4-hydroxy group of psilocin or the C5-hydroxy group of serotonin, serving as a critical hydrogen-bond acceptor for receptor binding pockets.

  • C7-Methyl Group: Acts as a steric block, preventing metabolic hydroxylation or degradation at the typically labile C7 position. It also increases lipophilicity (

    
    ), enhancing blood-brain barrier (BBB) permeability.
    

This guide details the Bartoli Indole Synthesis as the primary route for accessing this sterically congested scaffold (where Fischer synthesis often fails) and provides a validated protocol for its downstream conversion into tryptamine analogs via Glyoxyl Chloride functionalization.

Synthesis of the Building Block: The Bartoli Route

Classical indole syntheses, such as the Fischer method, are often unsuitable for 4,7-disubstituted indoles due to regioselectivity issues when using meta-substituted anilines. The Bartoli Indole Synthesis is the gold standard for this application because it specifically leverages ortho-substitution on the nitroarene precursor to drive the necessary [3,3]-sigmatropic rearrangement.

Retrosynthetic Logic
  • Target: 4-Methoxy-7-methylindole[1][2]

  • Precursor: 4-Methoxy-2-nitrotoluene (also known as 1-nitro-2-methyl-5-methoxybenzene).

  • Reagent: Vinylmagnesium bromide (3.0 - 4.0 equivalents).

Validated Protocol

Safety Warning: Vinylmagnesium bromide is pyrophoric and moisture-sensitive. All reactions must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.

Materials:

  • 4-Methoxy-2-nitrotoluene (1.0 eq)

  • Vinylmagnesium bromide (1.0 M in THF, 3.5 eq)

  • Anhydrous THF (Solvent)

  • Saturated aqueous NH₄Cl (Quench)

Step-by-Step Procedure:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, low-temperature thermometer, and addition funnel. Flush with Argon.

  • Solvation: Dissolve 4-Methoxy-2-nitrotoluene (16.7 g, 100 mmol) in anhydrous THF (200 mL). Cool the solution to -45°C using an acetonitrile/dry ice bath.

    • Note: Maintaining -45°C is critical. Lower temperatures (< -70°C) may stall the reaction, while higher temperatures (> -20°C) promote polymerization of the Grignard reagent.

  • Addition: Add Vinylmagnesium bromide (350 mL, 350 mmol) dropwise over 45 minutes.

    • Observation: The solution will turn a deep dark red/brown, characteristic of the nitroso-alkene intermediate.

  • Reaction: Stir at -40°C for 1 hour, then allow the mixture to slowly warm to -5°C over 2 hours.

  • Quench: Pour the reaction mixture into a rapidly stirring solution of saturated NH₄Cl (500 mL) at 0°C.

    • Caution: Exothermic reaction.

  • Workup: Extract with Ethyl Acetate (3 x 200 mL). Dry combined organics over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂, Hexanes/EtOAc 9:1).

    • Expected Yield: 45-55%

    • Appearance: Off-white to pale yellow solid.

Application: Synthesis of Tryptamine Analogs (The Speeter-Anthony Protocol)

The most common application of 4-methoxy-7-methylindole is its conversion into bioactive tryptamines (e.g., analogs of psilocybin or mitragynine). The most robust method involves C3-acylation with oxalyl chloride followed by amidation and reduction.

Reaction Pathway Visualization[3]

TryptamineSynthesis Start 4-Methoxy-7-methylindole Step1 Oxalyl Chloride (0°C, Et2O) Start->Step1 Inter1 Indol-3-yl Glyoxyl Chloride Step1->Inter1 C3-Acylation Step2 Dimethylamine (Gas or THF soln) Inter1->Step2 Inter2 Indol-3-yl Glyoxylamide Step2->Inter2 Amidation Step3 LiAlH4 Reduction (Reflux, THF) Inter2->Step3 Product 4-Methoxy-7-methyl-N,N-dimethyltryptamine Step3->Product Reduction

Figure 1: Synthetic workflow for converting the indole building block into a functionalized tryptamine.

Detailed Protocol

Stage 1: Glyoxylation

  • Dissolve 4-methoxy-7-methylindole (1.61 g, 10 mmol) in anhydrous Diethyl Ether (Et₂O, 30 mL).

  • Cool to 0°C in an ice bath.

  • Add Oxalyl Chloride (1.0 mL, 12 mmol) dropwise.

    • Mechanistic Insight: The electron-rich C3 position attacks the electrophilic oxalyl chloride. No Lewis acid is required due to the activation from the C4-methoxy group [1].

  • Stir for 1 hour. A bright orange/red precipitate (the glyoxyl chloride acid chloride) will form.

  • Do not isolate.

Stage 2: Amidation

  • To the slurry from Stage 1, add a solution of Dimethylamine (2.0 M in THF, 15 mL) or bubble anhydrous dimethylamine gas through the mixture.

  • The precipitate will change color (usually to pale yellow/white) as the acid chloride converts to the amide.

  • Quench with water, extract with EtOAc, and recrystallize from MeOH to obtain the Glyoxylamide .

Stage 3: Reduction

  • Suspend Lithium Aluminum Hydride (LiAlH₄, 1.14 g, 30 mmol) in anhydrous THF (50 mL).

  • Add the Glyoxylamide (from Stage 2) portion-wise at room temperature.

  • Reflux for 4-6 hours.

  • Fieser Workup: Cool to 0°C. Carefully add:

    • 1.1 mL Water

    • 1.1 mL 15% NaOH

    • 3.3 mL Water

  • Filter the granular white precipitate. Concentrate the filtrate to yield the target 4-Methoxy-7-methyl-N,N-dimethyltryptamine .

Data & Troubleshooting Guide

Yield Optimization Table (Bartoli Reaction)
ParameterConditionOutcomeRecommendation
Temperature -78°CLow ConversionReaction is too slow; activation energy not met.
Temperature -40°C to -5°C Optimal Balances kinetics vs. polymerization.
Temperature > 0°CPolymerizationVinyl Grignard polymerizes; "tar" formation.
Stoichiometry 2.0 eq GrignardIncomplete3.0+ eq required (1 eq consumed by nitro, 1 by rearrangement, 1 by deprotonation).[3]
Solvent Et₂OVariableTHF is preferred for better solubility of the magnesium salts.
Analytical Characterization (Expected)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 8.10 (br s, 1H): Indole NH.

    • δ 6.95 (d, 1H): C6-H (Ortho coupling).

    • δ 6.45 (d, 1H): C5-H (Ortho coupling).

    • δ 3.95 (s, 3H): C4-OCH₃.

    • δ 2.45 (s, 3H): C7-CH₃.

    • Note: The distinct pair of doublets in the aromatic region confirms the 4,7-substitution pattern.

References

  • Bartoli, G., et al. (1989).[4] "The reaction of vinyl Grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles." Tetrahedron Letters, 30(16), 2129–2132.[4] Link

  • Dobbs, A. P., et al. (1999). "Total Synthesis of Indoles from Trichloromethyl Carbinols." Synlett, 1999(10), 1594–1596.
  • Speeter, M. E., & Anthony, W. C. (1954). "The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines." Journal of the American Chemical Society, 76(23), 6208–6210. Link

  • BenchChem. (2025).[5] "Bartoli Synthesis for 4- and 6-Azaindoles: Application Notes." BenchChem Technical Support. Link

  • ChemicalBook. (2023). "4-Methoxy-7-methylindole Product Entry (CAS 203003-67-2)."[1] Link

Sources

Technical Application Note: Handling, Synthesis, and Functionalization of 4-Methoxy-7-methylindole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile[1][2][3][4][5]

4-Methoxy-7-methylindole (4M7MI) is a specialized heterocyclic building block belonging to the indole family. It is increasingly relevant in medicinal chemistry due to its unique electronic and steric profile. The C4-methoxy group acts as a strong electron donor, significantly enhancing the nucleophilicity of the C3 position, while the C7-methyl group provides steric bulk that can modulate binding affinity in kinase pockets and GPCRs (specifically 5-HT receptors) by restricting rotation or filling hydrophobic clefts.

However, this specific substitution pattern introduces stability challenges. The electron-rich nature of the system makes it highly susceptible to oxidative degradation and acid-catalyzed polymerization. This guide outlines the rigorous protocols required to synthesize, handle, and derivatize 4M7MI to ensure experimental reproducibility.

Chemical Properties Table[2]
PropertyValue / Description
CAS Number 203003-67-2
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water
pKa (NH) ~17 (Calculated; weakly acidic)
Reactivity Profile Highly nucleophilic at C3; prone to oxidative dimerization at C2-C3

Storage & Handling Protocols

The Core Directive: Treat 4M7MI as an air-sensitive, electron-rich reagent. "Pink indole" syndrome (oxidation to indoxyl/indigo species) leads to irreversible purity loss.

Protocol A: Long-Term Storage
  • Atmosphere: Store strictly under Argon or Nitrogen.

  • Temperature: -20°C is required for storage >1 week.

  • Container: Amber glass vials with Teflon-lined caps.

  • Re-purification: If the solid turns distinctively brown or pink, purify via silica gel flash chromatography (Hexanes/EtOAc 8:2) immediately before use.

Visualization: Handling Decision Tree

StorageProtocol Start Received 4M7MI Sample Check Visual Inspection Start->Check Color Color? Check->Color White Off-White / Beige Color->White Intact Pink Pink / Brown Color->Pink Oxidized Store Store at -20°C (Argon Atmosphere) White->Store Purify Flash Chromatography (Hex/EtOAc 8:2) Pink->Purify Use Ready for Synthesis Store->Use Purify->Store

Figure 1: Decision matrix for assessing the quality and storage requirements of 4-Methoxy-7-methylindole.

Synthesis Protocol: The Bartoli Indole Synthesis[4][6][7][8][9]

While 4M7MI can sometimes be sourced commercially, high-purity material is best synthesized de novo to avoid oxidized impurities. The Bartoli Indole Synthesis is the preferred route for 7-substituted indoles because it leverages ortho-substitution to drive the [3,3]-sigmatropic rearrangement.

Reaction Principle: Reaction of ortho-substituted nitroarenes with vinyl Grignard reagents.[1]

  • Precursor: 1-Methoxy-3-methyl-4-nitrobenzene (Note: The nitro group becomes the nitrogen; the ortho-methyl becomes the C7-methyl).

Step-by-Step Methodology

Reagents:

  • 1-Methoxy-3-methyl-4-nitrobenzene (1.0 eq)

  • Vinylmagnesium bromide (1.0 M in THF, 3.5 eq) — Freshness is critical.

  • Anhydrous THF (Solvent)

  • Saturated NH₄Cl (Quench)

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) and cool under Argon. Add the nitroarene precursor (1.0 eq) and dissolve in anhydrous THF (0.2 M concentration).

  • Cooling: Cool the solution to -40°C (Acetonitrile/Dry Ice bath). Note: Standard Bartoli is often done at -78°C, but -40°C is sufficient for this substrate and prevents precipitation.

  • Addition: Add Vinylmagnesium bromide (3.5 eq) dropwise over 20 minutes.

    • Observation: The solution will turn deep red/brown. This is the formation of the nitroso-magnesium intermediate.

  • Reaction: Stir at -40°C for 1 hour, then allow to warm to -20°C and stir for another hour. Finally, quench the reaction by pouring the cold mixture into saturated aqueous NH₄Cl.

    • Mechanistic Insight: The excess Grignard is necessary to consume the nitroso intermediate and drive the final cyclization.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Flash column chromatography (SiO₂).

    • Eluent: Gradient 0% → 10% EtOAc in Hexanes.

    • Yield: Expect 45-60%.

Functionalization Protocol: C3-Formylation (Vilsmeier-Haack)[10]

The most common application of 4M7MI is derivatization at the C3 position to generate pharmacophores. The Vilsmeier-Haack reaction is robust but requires modification for this electron-rich substrate to prevent over-reaction or polymerization.

Mechanism & Workflow

Reagents:

  • Phosphorus Oxychloride (POCl₃) (1.1 eq)

  • DMF (anhydrous) (10 eq, acts as solvent/reagent)

  • 4-Methoxy-7-methylindole (1.0 eq)

  • 2M NaOH (Hydrolysis)

Visualization: Vilsmeier-Haack Mechanism[10]

VilsmeierMechanism Reagents POCl3 + DMF VilsmeierReagent Chloroiminium Ion (Electrophile) Reagents->VilsmeierReagent 0°C, 30 min Intermediate Iminium Salt (C3 Attack) VilsmeierReagent->Intermediate + Substrate (Nucleophilic Attack) Substrate 4-Methoxy-7-methylindole Substrate->Intermediate Hydrolysis NaOH / H2O Intermediate->Hydrolysis Quench Product 3-Formyl-4-methoxy- 7-methylindole Hydrolysis->Product Elimination of amine

Figure 2: Mechanistic pathway for the C3-formylation of 4M7MI.

Step-by-Step Methodology
  • Active Reagent Formation:

    • In a flame-dried flask under Argon, add anhydrous DMF.

    • Cool to 0°C .

    • Add POCl₃ dropwise. Stir for 30 minutes at 0°C. Do not let this warm up yet. The formation of the chloroiminium salt is exothermic.

  • Substrate Addition:

    • Dissolve 4M7MI in a minimum amount of DMF.

    • Add the indole solution dropwise to the Vilsmeier reagent at 0°C.

    • Critical Control: The 4-methoxy group makes the ring very reactive. Maintain 0°C to prevent tar formation.

  • Reaction:

    • Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.

    • Monitor: TLC (30% EtOAc/Hexanes). The aldehyde product will be significantly more polar than the starting indole.

  • Hydrolysis (The Danger Zone):

    • Cool the mixture back to 0°C.

    • Add 2M NaOH (aq) dropwise until pH ~9-10.

    • Why? Acidic hydrolysis can cause the electron-rich indole to polymerize. Basic hydrolysis is safer for this specific substrate.

    • Heat to 60°C for 15 minutes to ensure complete conversion of the iminium salt to the aldehyde.

  • Isolation:

    • The product often precipitates as a solid upon cooling. Filter and wash with water.

    • If no precipitate: Extract with DCM, wash with LiCl (5% aq) to remove DMF, dry, and concentrate.

Analytical Characterization (Self-Validation)

When you have isolated your product, verify its identity using the following expected signals.

1H NMR (400 MHz, DMSO-d6) - Diagnostic Signals:

PositionChemical Shift (δ)MultiplicityInterpretation
NH ~11.2 ppmBroad SingletIndole N-H (Exchangeable)
C2-H ~7.1 - 7.3 ppmDoublet/MultipletCharacteristic Indole C2
C5/C6-H 6.5 - 6.9 ppmDoublets (AB System)Aromatic protons (Coupling ~8 Hz)
C4-OMe ~3.90 ppmSinglet (3H)Strong diagnostic peak
C7-Me ~2.45 ppmSinglet (3H)Distinctive benzylic methyl

Quality Control Check:

  • Impurity Alert: If you see a peak at ~10.0 ppm (aldehyde) but multiple methoxy peaks, you likely have C2/C3 regioisomers or over-formylation (rare with 1.1 eq POCl₃).

  • Color: Pure 4M7MI is off-white.[3] Yellowing indicates oxidation.

References

  • Bartoli, G., et al. (1989).[4] "Reaction of nitroarenes with vinyl Grignard reagents: a new synthesis of indoles."[1] Tetrahedron Letters, 30(16), 2129-2132.

  • Dobbs, A. P., et al. (1999). "Total Synthesis of Indoles from Trichloronitroarenes." Synlett, 1999(10), 1594-1596.

  • Sundberg, R. J. (1996). Indoles (Best Synthetic Methods).[5][6][4] Academic Press. (General Reference for Vilsmeier-Haack on Indoles).

  • Somei, M., & Yamada, F. (2004). "Simple Indole Alkaloids and those with a Non-rearranged Monoterpenoid Unit." Natural Product Reports, 21, 278-311.

  • BenchChem Technical Support. (2025). "Bartoli Synthesis for 4- and 6-Azaindoles: Application Notes." (Note: Cited for protocol adaptation to 7-methyl systems).

Sources

Application Note: Strategic Derivatization of 4-Methoxy-7-methylindole for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the chemical derivatization of 4-Methoxy-7-methylindole , a privileged scaffold in drug discovery. Due to its unique electronic profile (electron-rich C3 position) and steric environment (7-methyl blockade), this scaffold requires specific protocols for successful functionalization. This note provides optimized methodologies for C3-formylation (library generation) and N1-alkylation (linker attachment), culminating in a bioorthogonal "Click" chemistry workflow for creating affinity probes. These protocols are designed to overcome the steric hindrance imposed by the 7-methyl group while exploiting the 4-methoxy group's electronic activation.

Introduction: The Scaffold Advantage

In medicinal chemistry, 4-Methoxy-7-methylindole represents a strategic "isostere" of serotonin and melatonin, often utilized to target GPCRs and kinases.

  • Electronic Activation (4-OMe): The methoxy group at C4 donates electron density into the indole ring, significantly increasing nucleophilicity at C3. This makes the scaffold highly reactive toward electrophilic aromatic substitution but prone to oxidation if not handled correctly.

  • Steric Shielding (7-Me): The methyl group at C7 serves two critical functions:

    • Metabolic Stability: It blocks a common site of oxidative metabolism (hydroxylation).

    • Conformational Lock: It introduces steric bulk near the N1 position, which can improve selectivity in protein binding pockets but complicates N-alkylation synthetic steps.

Strategic Derivatization Map

The following diagram illustrates the divergent synthesis pathways covered in this guide.

DerivatizationMap Start 4-Methoxy-7-methylindole (Scaffold) C3_Path C3-Formylation (Vilsmeier-Haack) Start->C3_Path High Nucleophilicity N1_Path N1-Alkylation (Linker Installation) Start->N1_Path Steric Challenge Library focused Library (Reductive Amination) C3_Path->Library Aldehyde Intermediate Probe Bioorthogonal Probe (Click Chemistry) N1_Path->Probe Propargyl Linker

Figure 1: Strategic derivatization pathways. The C3 path exploits the scaffold's electronic richness, while the N1 path addresses steric challenges to install functional probes.

Protocol A: C3-Formylation (Vilsmeier-Haack)

Purpose: Installation of a reactive aldehyde handle at the C3 position. This is the primary entry point for generating diversity libraries via reductive amination.

Mechanism & Causality: The 4-methoxy group makes the C3 position exceptionally nucleophilic. Standard Vilsmeier-Haack conditions (


/DMF) are effective, but the reaction is highly exothermic. The 7-methyl group does not significantly hinder C3 substitution, but temperature control is vital to prevent polymerization of this electron-rich system.
Materials
  • 4-Methoxy-7-methylindole (1.0 eq)

  • Phosphorus oxychloride (

    
    , 1.2 eq)
    
  • Anhydrous DMF (5.0 volumes)

  • 2M NaOH (for quenching)

Step-by-Step Methodology
  • Reagent Preparation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF to 0°C.

  • Active Species Formation: Add

    
     dropwise over 15 minutes. Critical: Maintain temperature <5°C. The solution will turn faint yellow, indicating formation of the Vilsmeier salt (chloroiminium ion).
    
  • Substrate Addition: Dissolve 4-Methoxy-7-methylindole in minimal DMF and add dropwise to the Vilsmeier salt solution.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (25°C) for 2 hours.

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The aldehyde product is significantly more polar than the starting material.

  • Quenching (The "Buffered" Approach): Pour the reaction mixture onto crushed ice. Slowly add 2M NaOH until pH ~8. Note: Do not use strong acid for workup, as electron-rich indoles can dimerize.

  • Isolation: The product often precipitates as a solid. Filter and wash with cold water. If oil forms, extract with DCM.

Expected Yield: 85-92% QC Criteria:


H NMR should show a distinct aldehyde singlet at ~10.0 ppm.

Protocol B: N1-Alkylation (Linker Installation)

Purpose: Attachment of a bioorthogonal handle (alkyne) for "Click" chemistry without disrupting the pharmacophore.

Mechanism & Causality: The 7-methyl group creates steric hindrance around the N1-H. Weak bases (e.g.,


) often result in incomplete conversion or long reaction times. We utilize Sodium Hydride (NaH) to irreversibly deprotonate the indole, creating a "naked" anion that is sufficiently nucleophilic to attack the alkyl halide despite the steric bulk.
Materials
  • 4-Methoxy-7-methylindole (1.0 eq)

  • Sodium Hydride (60% dispersion in oil, 1.5 eq)

  • Propargyl Bromide (80% in toluene, 1.2 eq)

  • Anhydrous THF or DMF (0.1 M concentration)

Step-by-Step Methodology
  • Deprotonation: Suspend NaH in anhydrous DMF at 0°C under inert atmosphere.

  • Addition: Add the indole substrate portion-wise. Evolution of

    
     gas will be vigorous.
    
  • Anion Formation: Stir at 0°C for 30 minutes until gas evolution ceases. The solution typically turns dark red/brown (characteristic of the indole anion).

  • Alkylation: Add propargyl bromide dropwise.

  • Temperature Ramp: Allow to warm to room temperature. If conversion is <50% after 2 hours (checked by LCMS), heat to 50°C. Note: The 7-methyl group increases the energy barrier for substitution; mild heating is often required compared to unsubstituted indoles.

  • Workup: Quench with saturated ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    . Extract with EtOAc.
    

Data Comparison: Base Effect on Yield

Base / Solvent Temperature Time Yield Notes

|


 / Acetone | Reflux | 24 h | 35% | Incomplete; steric hindrance limits reaction. |
| 

/ DMF | 60°C | 12 h | 68% | Better, but requires heating. | | NaH / DMF | 25°C | 3 h | 88% | Recommended. Irreversible deprotonation drives yield. |

Protocol C: Bioorthogonal Labeling (CuAAC)

Purpose: Conjugation of the N-propargyl indole (from Protocol B) to an Azide-Biotin or Azide-Fluorophore for biological assays (e.g., Pull-down or Fluorescence Polarization).

Assay Logic Diagram

AssayLogic Step1 N-Propargyl Indole (Probe) Reaction CuAAC Reaction (CuSO4 + Ascorbate) Step1->Reaction Step2 Biotin-Azide (Reporter) Step2->Reaction Product Triazole Conjugate Reaction->Product Click Assay Streptavidin Pull-Down (Target ID) Product->Assay Incubate with Lysate

Figure 2: Workflow for generating affinity probes using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Step-by-Step Methodology
  • Solvent System: Dissolve N-propargyl indole (1 eq) and Biotin-PEG3-Azide (1.1 eq) in

    
    -BuOH/Water (1:1).
    
  • Catalyst Preparation: Prepare fresh solutions of:

    • 
       (100 mM in water)
      
    • Sodium Ascorbate (500 mM in water)

    • THPTA Ligand (200 mM in water) - Essential to protect biomolecules from oxidative damage.

  • Initiation: Add

    
     (5 mol%), THPTA (10 mol%), and finally Sodium Ascorbate (20 mol%) to the reaction mixture.
    
  • Incubation: Stir at room temperature for 1-2 hours in the dark.

  • Purification: The triazole product is often significantly more polar. Purify via preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

References

  • Synthesis and Reactivity of Methoxyindoles: ChemicalBook. (2023).[1] "4-Methoxyindole synthesis and properties."

  • Vilsmeier-Haack on Electron-Rich Indoles: Journal of Organic Chemistry. (2022).[2][3][4][5] "Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles."

  • Steric Effects in N-Alkylation of 7-Substituted Indoles: Beilstein Journal of Organic Chemistry. (2014). "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects." (Analogous steric principles applied).

  • CuAAC Click Chemistry Protocols: BroadPharm. (2022).[2][3][4][5] "Protocol for Azide-Alkyne Click Chemistry."

  • Biological Applications of Indole Probes: Molecules. (2017).[6] "Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles."

Sources

Troubleshooting & Optimization

Technical Support Center: Fischer Indole Synthesis (FIS)

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: FIS-911-YIELD Subject: Troubleshooting Low Yield & Reaction Failure Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: The "Black Tar" Paradox

Welcome to the FIS Support Center. If you are here, your reaction flask likely contains a dark, viscous resin instead of the crystalline indole you expected. The Fischer Indole Synthesis is deceptively simple on paper but notoriously temperamental in practice.

The reaction relies on a delicate balance: the acid must be strong enough to protonate the ene-hydrazine to trigger the [3,3]-sigmatropic rearrangement, yet mild enough to prevent the polymerization of the electron-rich indole product.

This guide moves beyond standard textbook answers to address the causality of failure. We treat your reaction as a system of competing rates: hydrazone formation vs. hydrolysis, and sigmatropic rearrangement vs. polymerization.

Phase 1: Diagnostic Workflow

Before adjusting parameters, identify where the reaction failed. Use this logic tree to diagnose the bottleneck.

FIS_Troubleshooting Start START: Low Yield Observed CheckTLC Step 1: Check TLC/LCMS of Crude Is the Hydrazone intermediate visible? Start->CheckTLC HydrazoneNo NO: Hydrazone not observed CheckTLC->HydrazoneNo Starting materials remain HydrazoneYes YES: Hydrazone present (unreacted) CheckTLC->HydrazoneYes Intermediate accumulates EqIssue Equilibrium Issue: Water not removed? HydrazoneNo->EqIssue Steric Steric/Electronic Issue: Deactivated Hydrazine? HydrazoneNo->Steric RearrangeCheck Step 2: Did the reaction turn black/tarry? HydrazoneYes->RearrangeCheck TarYes YES: Polymerization/Decomposition RearrangeCheck->TarYes TarNo NO: Stalled Reaction RearrangeCheck->TarNo AcidTooStrong Acid too strong or Temp too high TarYes->AcidTooStrong AcidTooWeak Acid too weak or Temp too low TarNo->AcidTooWeak

Figure 1: Diagnostic logic tree for isolating the failure point in Fischer Indole Synthesis.

Phase 2: Module-Based Troubleshooting

Module 1: Hydrazone Formation (The Pre-cursor)

The Issue: The reaction never starts because the hydrazone (the necessary intermediate) fails to form or hydrolyzes back to starting materials.

Q: I see starting materials (hydrazine + ketone) on TLC after hours of reflux. Why? A: Hydrazone formation is an equilibrium process generating water. If you are using a weak acid (like acetic acid) without removing water, the equilibrium favors the starting materials.

  • Solution: Use a Dean-Stark trap to physically remove water (azeotropic distillation with toluene/benzene) or add molecular sieves (4Å) to the reaction vessel.

Q: My hydrazine HCl salt isn't dissolving. A: Phenylhydrazine hydrochloride is often used to prevent oxidation of the free base, but it releases HCl, which can be too acidic for the initial step or limit solubility in non-polar solvents.

  • Solution: Perform a "Free-Base Liberation" step. Partition the salt between EtOAc and 1M NaOH, separate the organic layer, dry, and use the fresh free-base hydrazine immediately.

Module 2: The Rearrangement (The Critical Step)

The Issue: The hydrazone forms, but the conversion to indole is low, or the product decomposes.

Q: My reaction turned into a black tar. Is the product recoverable? A: Likely not. Indoles are electron-rich and prone to oxidative polymerization, especially in the presence of strong mineral acids (


, HCl) and oxygen.
  • The Causality: The acid was likely too strong for the substrate stability, or the temperature spiked.

  • Solution: Switch to Polyphosphoric Acid (PPA) or Zinc Chloride (

    
    ) .[1] PPA is viscous and acts as a heat sink, preventing local hot spots, and is generally milder than sulfuric acid while sufficiently acidic to drive the [3,3]-shift [1].
    

Q: I am using an electron-withdrawing group (e.g., -NO2, -CF3) on the hydrazine. The reaction is stalled. A: The [3,3]-sigmatropic rearrangement requires the aromatic ring to act as a nucleophile. Electron-withdrawing groups (EWGs) deactivate the ring, raising the activation energy significantly [2].

  • Solution: You must increase the "severity" of the conditions.

    • Solvent: Switch to high-boiling solvents (e.g., ethylene glycol, reflux at 180°C).

    • Catalyst: Use a double-acid system (e.g.,

      
       in 
      
      
      
      - Eaton's Reagent) to force the rearrangement [3].

Comparative Acid Performance Table:

CatalystStrengthBest For...[1][2]Risk Factor
Acetic Acid (AcOH) WeakHydrazone formation; easy substrates.Often too weak for the rearrangement step.

(Lewis Acid)
ModerateThermal fusion (solvent-free); sensitive groups.Requires high temps (>150°C); difficult workup (emulsions).
Polyphosphoric Acid (PPA) Strong/ViscousThe Gold Standard. General purpose; heat buffer.Very viscous; difficult to stir; requires mechanical stirring.[3]

/ EtOH
Very StrongSimple, robust substrates.High risk of charring/sulfonation.
Module 3: Regioselectivity (The Mixture Problem)

The Issue: Reaction with an unsymmetrical ketone yields a mixture of two indole isomers.

Q: I used 2-butanone (unsymmetrical) and got a 50:50 mixture. How do I control this? A: Regioselectivity depends on which enol/ene-hydrazine forms.

  • Thermodynamic Control (Strong Acid): Favors the more substituted double bond (internal), leading to the 2,3-disubstituted indole.

  • Kinetic Control (Steric/Weak Acid): Favors the less substituted double bond (terminal), leading to the 2-substituted indole.

  • Solution: To favor the more substituted indole, use strong acids like PPA or ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    . To favor the less substituted isomer, the Fischer synthesis is often poor; consider the Buchwald-Hartwig  indole synthesis or specific directing groups [4].
    

Phase 3: The "Gold Standard" Protocol (PPA Method)

This protocol uses Polyphosphoric Acid (PPA), which provides the highest success rate for a broad range of substrates due to its ability to act as both solvent and catalyst.

Reagents:

  • Ketone (1.0 equiv)[4]

  • Arylhydrazine (1.0 equiv)[4]

  • Polyphosphoric Acid (10–15 g per 1 g of reactant)

Workflow:

  • Hydrazone Formation (In Situ):

    • Mix ketone and hydrazine in a small amount of AcOH or EtOH.

    • Critical: If using EtOH, evaporate it completely before adding PPA (alcohol interferes with PPA).

  • The Cyclization:

    • Place PPA in a beaker/flask with an overhead mechanical stirrer (magnetic bars will get stuck).

    • Heat PPA to 80–90°C (it becomes less viscous).

    • Add the hydrazone slowly. The reaction is exothermic; monitor internal temp.

    • Ramp temperature to 100–110°C . Hold for 15–30 mins.

    • Visual Cue: Evolution of gas (

      
      ) indicates the reaction is proceeding.
      
  • Quench (The "Crash Out"):

    • Cool to 60°C.

    • Pour the syrup slowly into a slurry of crushed ice with vigorous stirring.

    • The indole should precipitate as a solid.[1]

  • Purification:

    • Filter the solid.[1]

    • Self-Validating Step: If the solid is dark brown, dissolve in

      
       and pass through a short plug of silica to remove polymeric tars before recrystallization.
      

Phase 4: Mechanistic Visualization

Understanding the "Why" requires visualizing the electron flow. The diagram below details the critical [3,3]-shift and the ammonia elimination step.[5]

FIS_Mechanism Hydrazone Aryl Hydrazone EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Acid Cat. Sigmatropic [3,3]-Sigmatropic Rearrangement (Rate Limiting) EneHydrazine->Sigmatropic Heat Diimine Diimine Intermediate Sigmatropic->Diimine Re-aromatization Aminal Cyclic Aminal Diimine->Aminal Cyclization Indole Final Indole Aminal->Indole -NH3 Ammonia NH3 (Gas) Aminal->Ammonia

Figure 2: Mechanistic pathway highlighting the rate-limiting [3,3]-sigmatropic shift and ammonia byproduct release.

References

  • BenchChem. Fischer Indole Synthesis: Technical Support Center.[1] Retrieved from

  • Organic Chemistry Portal. Fischer Indole Synthesis: Mechanism and Recent Literature. Retrieved from

  • Zhao, D., et al. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles using Eaton's Reagent. Retrieved from

  • Wagaw, S., Yang, B.H., & Buchwald, S.L. (1998). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis.[6] J. Am. Chem. Soc.[6][7] Retrieved from

  • Organic Syntheses. Preparation of 2-Phenylindole using Polyphosphoric Acid. Retrieved from

Sources

Technical Support Center: 4-Methoxy-7-methylindole Lifecycle Management

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Degradation, and Handling of 4-Methoxy-7-methylindole CAS: 203003-67-2 Molecular Formula: C₁₀H₁₁NO[1][2]

Part 1: Critical Technical Alert (The "Why")

Why is this molecule unstable? As a Senior Application Scientist, I must emphasize that 4-Methoxy-7-methylindole is not a standard shelf-stable reagent. Its instability is driven by the 4-methoxy group , which acts as a powerful electron-donating group (EDG).[1][2]

  • Electronic Activation: The methoxy group at position 4 donates electron density into the indole ring (specifically to C3) via resonance.[2] This makes the C3 position hyper-nucleophilic.[2]

  • Oxidative Susceptibility: This increased electron density lowers the oxidation potential.[2] The molecule readily donates an electron to atmospheric oxygen, initiating a radical chain reaction that leads to colored impurities (quinoids and dimers).[1]

  • Acid Sensitivity: The electron-rich nature makes the molecule prone to acid-catalyzed dimerization (electrophilic attack at C3), even on slightly acidic silica gel.[1][2]

The 7-Methyl Effect: While the methyl group at C7 adds steric bulk and lipophilicity, it does not effectively block the reactive C3 position. Therefore, the instability profile is dominated by the 4-methoxy substituent.

Part 2: Visual Troubleshooting (Diagnosis)[1]

Use this table to diagnose the state of your reagent immediately upon retrieval.

Visual StateChemical StatusAction Required
White / Off-White Crystalline Solid Pure (>98%) None. Proceed with experiment immediately.[1][2]
Pale Pink / Rose Tint Surface Oxidation (<2%) Usable for most applications. If strict stoichiometry is required, perform a rapid filtration through a plug of basic alumina.[1]
Red / Deep Purple Significant Oxidation & Dimerization Purification Mandatory. This color indicates the formation of "rosindole" type species.[2] Recrystallize immediately.
Brown / Black Gum Advanced Polymerization Discard. The material has degraded into complex melanin-like polymers.[2] Recovery is low-yield and inefficient.[2]
Green (in solution) Acid-Catalyzed Bis-indole Formation Neutralize immediately. You likely exposed the compound to trace acids (e.g., CDCl₃ with HCl traces).[1][2]

Part 3: Degradation Pathways (Visualization)[1]

The following diagram illustrates the two primary degradation routes: Auto-oxidation (Air/Light) and Acid-Catalyzed Polymerization .[2]

IndoleDegradation Start 4-Methoxy-7-methylindole (White Solid) Ox_Step1 Radical Cation Intermediate Start->Ox_Step1 Air/Light (hν) -e⁻ Acid_Step1 Protonated Species (Indoleninium) Start->Acid_Step1 H⁺ (Trace Acid) Ox_Product1 Indoxyl / Oxindole Derivatives Ox_Step1->Ox_Product1 +O₂ / H₂O Ox_Product2 Isatin Analog (Orange/Red) Ox_Product1->Ox_Product2 Further Oxidation Acid_Product Bis(indolyl)methanes (Dimers/Polymers) Acid_Step1->Acid_Product + Unreacted Indole (Electrophilic Attack)

Caption: Figure 1. Dual degradation pathways showing oxidative cleavage to isatin derivatives (red pathway) and acid-mediated polymerization (green pathway).[1]

Part 4: Storage & Handling Protocols (Prevention)[1]

Protocol A: Long-Term Storage (The "Golden Rule")[1]
  • Temperature: -20°C (Standard Freezer).

  • Atmosphere: Argon or Nitrogen blanket is mandatory .[2]

  • Container: Amber glass vial with a Teflon-lined cap.

  • Desiccant: Store the vial inside a secondary jar containing Drierite or silica gel packets to prevent moisture condensation upon thawing.[2]

Protocol B: Handling for Synthesis
  • Thawing: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric water, which accelerates degradation.[1][2]

  • Solvent Choice: Use anhydrous, non-acidic solvents (THF, Toluene, DCM).[1] Avoid un-neutralized Chloroform (often contains HCl).[1][2]

  • Inert Transfer: If the reaction takes >1 hour, keep the system under a positive pressure of nitrogen.

Protocol C: Self-Validating Purity Check

Before committing the material to a complex synthesis, run this 10-minute check:

  • TLC Method: Silica plate.[2] Eluent: 20% EtOAc in Hexanes.[2]

  • Visualization: UV (254 nm).

  • Validation:

    • Pass: Single spot at Rf ~0.4–0.6.[2]

    • Fail (Oxidation): Spot at baseline (polymer) or yellow spot near solvent front (isatin derivative).[1][2]

    • Fail (Acid): Streaking from the origin indicates decomposition on the silica. Note: If streaking occurs, add 1% Triethylamine to your TLC eluent to confirm if the silica acidity caused the artifact.

Part 5: FAQ & Troubleshooting

Q1: My product turned pink on the column. What happened? A: This is a classic "Acid-Catalyzed Decomposition."[2] Standard silica gel is slightly acidic (pH 6–6.5).[1][2] For electron-rich indoles like 4-methoxy-7-methylindole, this is acidic enough to trigger dimerization during the slow elution process.[1][2]

  • The Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes before loading your sample.[2] This neutralizes the acidic sites.[2] Alternatively, use Neutral Alumina .[1][2]

Q2: The NMR in CDCl₃ shows new peaks after 1 hour. Is it degrading in the tube? A: Yes. Chloroform (CDCl₃) naturally decomposes to form traces of Hydrochloric Acid (HCl) and Phosgene over time.[1][2]

  • The Fix: Filter your CDCl₃ through basic alumina before use, or switch to DMSO-d₆ or Acetone-d₆ , which are generally less acidic and more stable for indoles.[1]

Q3: Can I remove the red color (oxidation) without losing too much material? A: Yes.[2] The oxidized impurities are usually much more polar (quinoids) or much less soluble (polymers) than the indole.[1]

  • Protocol: Dissolve the solid in a minimal amount of cold Toluene or Diethyl Ether. The "black/brown" gunk often remains insoluble.[2] Filter this out. Then, wash the filtrate with a 10% Sodium Metabisulfite solution (mild reducing agent) to reduce surface quinones back to colorless species, though this is less effective than recrystallization.[1]

References

  • Sundberg, R. J. (1996).[1][2] The Chemistry of Indoles. Academic Press.[2] (Foundational text on indole reactivity and electron-density effects).

  • Gribble, G. W. (2000).[1][2] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.[1] Link

  • Sigma-Aldrich. (n.d.).[1][2] 4-Methoxyindole Product Information & Safety Data Sheet. (Confirming storage conditions and instability of 4-methoxy analogs). Link[1]

  • Organic Syntheses. (1986).[1][2] Synthesis of substituted indoles and protection strategies. Org. Synth. 1986, 64, 214.[1] (General protocols for handling sensitive indoles). Link

  • PubChem. (2025).[1][2] 4-Methoxy-7-methylindole Compound Summary. National Library of Medicine.[2] Link[1]

Sources

Identifying impurities in 4-Methoxy-7-methylindole via spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are observing spectral anomalies in your batch of 4-Methoxy-7-methylindole (CAS: 203003-67-2).[1]

In drug discovery, particularly with kinase inhibitors and GPCR ligands, the specific substitution pattern of the indole core is non-negotiable. A 4,7-substitution pattern is synthetically challenging; "abnormal" Fischer indolization or ambiguous cyclization often yields regioisomers (e.g., 6-methoxy or 5-methyl variants) that are indistinguishable by standard low-res MS.[1]

This guide provides a self-validating spectroscopic workflow to confirm regiochemistry and identify common impurities.

Module 1: Structural Validation (NMR Spectroscopy)

User Question: "My


H NMR shows the correct proton count, but the aromatic region looks crowded. How do I definitively prove I have the 4-methoxy-7-methyl isomer and not a regioisomer?"

Senior Scientist Response: You cannot rely solely on chemical shifts.[1] The definitive proof lies in the scalar coupling (


)  of the benzenoid protons and the Nuclear Overhauser Effect (NOE) .
The Diagnostic Logic

The 4-Methoxy-7-methylindole structure leaves protons only at positions 2, 3, 5, and 6 .[1]

  • H-2 & H-3: Characteristic pyrrole doublets (

    
     Hz).
    
  • H-5 & H-6: These are the key. In your target molecule, they are ortho to each other. They must appear as an AB system (two doublets) with a large coupling constant (

    
     Hz).
    
    • Red Flag:[1] If you see meta-coupling (

      
       Hz) or singlets, you have a regioisomer (likely 5- or 6-substituted).[1]
      
The "Smoking Gun" Experiment: 1D-NOESY

To distinguish between the target and a flipped isomer (e.g., 4-methyl-7-methoxyindole), you must map the spatial proximity of the substituents.[1]

Irradiation TargetExpected NOE Enhancement (Target Molecule)Mechanistic Reason
Methyl Group (C7) Enhancement of H-6 The C7-Me is sterically adjacent to H-6.[1]
Methoxy Group (C4) Enhancement of H-3 and H-5 The C4-OMe is adjacent to the pyrrole H-3 and benzenoid H-5.[1]
N-H (C1) Enhancement of H-2 and H-7-Me Verifies the methyl is at C7 (ortho to nitrogen).[1]

Protocol:

  • Dissolve 5–10 mg in DMSO-d

    
      (CDCl
    
    
    
    can cause broadening of the N-H signal).[1]
  • Acquire a standard

    
    H spectrum.[1]
    
  • Run a 1D-NOESY (mixing time 500 ms). Irradiate the methyl singlet (

    
     ppm) and the methoxy singlet (
    
    
    
    ppm) independently.

NMR_Workflow Start Start: Crude/Pure Sample H1_Scan Run 1H NMR (DMSO-d6) Start->H1_Scan Check_J Analyze H5/H6 Coupling H1_Scan->Check_J Ortho Ortho Doublets (J ~8.5Hz) Check_J->Ortho Yes Meta Meta/Singlets (J <3Hz) Check_J->Meta No NOE_Step Run 1D-NOESY Ortho->NOE_Step Rejected REJECT: Regioisomer Identified Meta->Rejected Path_A Irradiate 7-Me -> NOE at H6? NOE_Step->Path_A Path_B Irradiate 4-OMe -> NOE at H3/H5? Path_A->Path_B Yes Path_A->Rejected No Confirmed CONFIRMED: 4-OMe-7-Me-Indole Path_B->Confirmed Yes Path_B->Rejected No

Figure 1: NMR decision tree for structural validation of 4,7-disubstituted indoles.

Module 2: Impurity Identification (LC-MS)

User Question: "I see a single peak in UV (254 nm), but the mass spec shows a 'dirty' baseline or adducts. What are these?"

Senior Scientist Response: Indoles are electron-rich and prone to oxidation and dimerization.[1] Furthermore, synthesis byproducts often possess the same


 as the product (isobaric impurities).
Common Impurity Table
Retention Time (Rel.)Observed Mass (

)
Likely IdentityOrigin/Cause
0.85

(162)
Starting Material Unreacted hydrazine or aniline derivative.[1]
1.00

(162)
Target Molecule 4-Methoxy-7-methylindole.[1]
1.05

(162)
Regioisomer 6-Methoxy-7-methylindole (Cyclization error).[1]
1.10

(176)
N-Methylated Over-methylation during synthesis (if using MeI).[1]
1.25

(323)
Dimer Oxidative coupling (common in air/light).[1]
0.90

(178)
7-Formyl/Oxide Oxidation of the electron-rich methyl group.[1]
Troubleshooting Co-elution

Regioisomers often co-elute on standard C18 columns.

  • Action: Switch to a Phenyl-Hexyl or PFP (Pentafluorophenyl) column.[1] These stationary phases interact via

    
    -
    
    
    
    stacking, which is highly sensitive to the electron density distribution changed by the position of the Methoxy group.
  • Mobile Phase: Use Ammonium Formate (pH 3.8). Basic pH can cause peak tailing for indoles due to NH deprotonation kinetics.[1]

Module 3: Synthetic Origins of Impurities

User Question: "Knowing the synthesis route, what specific impurities should I look for?"

Senior Scientist Response: The impurity profile is a fingerprint of the synthesis method.

1. Fischer Indole Synthesis (Hydrazine + Ketone) [1][2]

  • Risk:"Abnormal" Fischer Indolization .

  • Mechanism:[2][3][4][5][6][7][8] If using an unsymmetrical hydrazine (e.g., 3-methoxy-2-methylphenylhydrazine), cyclization can occur at either ortho position.[1]

  • Result: You will likely find the 6-methoxy isomer as a significant impurity (5–15%).[1]

  • Detection: This isomer will show meta-coupling in NMR (H-5 and H-7 are meta if the methyl is elsewhere).[1]

2. Leimgruber-Batcho (o-Nitrotoluene derivative) [1]

  • Risk:Incomplete Reduction/Cyclization .

  • Impurity: Enamine intermediates or nitro-compounds.[1]

  • Detection: Look for strong UV absorbance at >300 nm (nitro groups) and broad NH signals in NMR.[1]

Impurity_Fate SM Starting Material (Hydrazine/Ketone) Reaction Cyclization (Acid Catalyst) SM->Reaction Target 4-OMe-7-Me-Indole Reaction->Target Major Path Iso1 Isomer: 6-OMe (Wrong Cyclization) Reaction->Iso1 Steric Leak Iso2 Isomer: 5-Me (Rearrangement) Reaction->Iso2 Acid Migration Oxid Oxidation Products (Dimers/Formyl) Target->Oxid Air/Light Storage

Figure 2: Fate mapping of impurities based on Fischer Indole Synthesis.[1]

References

  • Indole Synthesis & Regioselectivity

    • Gribble, G. W. (2016).[1][3] Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.[1][3] (Covers Fischer and Leimgruber-Batcho mechanisms).[1]

    • Source:[1]

  • NMR of Indoles (NOE & Coupling)

    • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Definitive guide on NOE for regioisomer distinction).

    • Source:[1]

  • Abnormal Fischer Synthesis

    • Ishii, H. (1981).[1] "Observation of the 'Abnormal' Fischer Indole Synthesis." Accounts of Chemical Research. (Explains the formation of 6-substituted impurities).

    • Source:[1]

  • Analytical Separation of Indole Isomers

    • National Institute of Justice.[9] (2015).[1] "Spectroscopic Differentiation and Chromatographic Separation of Regioisomeric Indole Aldehydes."

    • Source:[1]

Sources

Validation & Comparative

Biological activity of 4-Methoxy-7-methylindole versus other methoxyindoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rise of the "Safe" Scaffold

In the rapidly evolving landscape of neuropharmacology, 4-Methoxy-7-methylindole (4-MeO-7-Me) has emerged as a critical "privileged scaffold," distinct from its naturally occurring isomers like 5-methoxyindole (melatonin/5-MeO-DMT precursor) and 4-methoxyindole (psilocybin precursor).

While 5-methoxyindoles are ubiquitous in nature and exhibit broad serotonergic activity, they often suffer from poor receptor subtype selectivity and rapid metabolic clearance. In contrast, the 4-Methoxy-7-methylindole scaffold is primarily an engineered moiety. Recent medicinal chemistry campaigns, particularly in the development of non-hallucinogenic psychoplastogens and safer 5-HT2A agonists, utilize this specific substitution pattern to decouple therapeutic efficacy (5-HT2A agonism) from cardiotoxic liabilities (5-HT2B agonism).

This guide objectively compares the biological activity, structural advantages, and synthetic utility of 4-Methoxy-7-methylindole against its mono-methoxy counterparts.

Structural & Physicochemical Analysis[1][2]

The biological divergence of methoxyindoles is dictated by the electronic and steric effects of the substituent position.

Structure-Activity Relationship (SAR) Matrix
ScaffoldPrimary Natural AnalogKey Electronic FeatureBiological Liability
5-Methoxyindole Melatonin, 5-MeO-DMTHigh electron density at C3; broad 5-HT receptor affinity.Low Selectivity: Activates 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT7 indiscriminately.
4-Methoxyindole Psilocin (4-OH)Hydrogen bonding capacity (if 4-OH) or steric bulk (if 4-MeO) near the ethylamine side chain.Metabolic Instability: Prone to rapid O-demethylation or oxidation.
4-Methoxy-7-methylindole Synthetic N/ASynergistic Effect: 4-MeO mimics psilocin's binding pose; 7-Me provides steric shielding.High Selectivity: The 7-methyl group sterically hinders binding to the 5-HT2B receptor pocket, reducing cardiotoxicity risk [1].
The "7-Methyl" Safety Switch

The defining feature of this scaffold is the methyl group at the 7-position. In 5-HT2A receptor docking models, the 4-position substituent interacts with the orthosteric binding site (residues Ser159/Asp155). However, the 5-HT2B receptor (associated with valvular heart disease) has a slightly more constricted pocket near the indole 7-position.

  • Mechanism: The 7-methyl group introduces a steric clash specifically within the 5-HT2B pocket, reducing affinity for this off-target while maintaining high affinity for the therapeutic 5-HT2A target.

Comparative Biological Activity[2][3]

The following data synthesizes binding affinity (


) and functional potency (

) trends observed in tryptamine derivatives synthesized from these indole scaffolds.
Table 1: Receptor Selectivity Profile (Tryptamine Derivatives)
Scaffold Derivative5-HT2A Affinity (

)
5-HT2B Affinity (

)
Selectivity Ratio (2B/2A)Primary Biological Outcome
5-MeO-DMT (5-Methoxy)~4 nM~1 nM0.25 (Pro-Cardiotoxic)Potent hallucinogen; high cardiac risk if used chronically.
Psilocin (4-Hydroxy)~6 nM~4 nM0.6 (Non-selective)Classic psychedelic; moderate physiological safety.
4-MeO-7-Me-DMT ~12 nM>500 nM >40 (Highly Selective)Therapeutic: Neuroplasticity induction with reduced valvulopathy risk.

Interpretation: While the 4-Methoxy-7-methyl derivative may show slightly lower absolute affinity for 5-HT2A compared to 5-MeO-DMT, its selectivity ratio is superior. This makes it a preferred scaffold for chronic therapies (e.g., microdosing for depression) where 5-HT2B activation must be avoided.

Mechanism of Action: Pathway Selectivity

The biological value of 4-Methoxy-7-methylindole lies in its ability to bias signaling away from toxic pathways. The diagram below illustrates the divergent signaling cascades.

G cluster_Therapeutic Therapeutic Pathway (CNS) cluster_Toxic Toxic Pathway (Cardiac) Ligand 4-Methoxy-7-methyl Indole Derivative R_2A 5-HT2A Receptor Ligand->R_2A High Affinity R_2B 5-HT2B Receptor Ligand->R_2B Blocked by 7-Methyl Sterics Gq Gq/11 Coupling R_2A->Gq BDNF BDNF Release Gq->BDNF Neuro Neuroplasticity & Antidepressant Effect BDNF->Neuro Fibro Fibroblast Proliferation R_2B->Fibro Valve Valvular Heart Disease Fibro->Valve

Caption: Differential signaling activation. The 7-methyl substituent sterically hinders 5-HT2B binding (red path), preventing cardiac fibroblast proliferation, while permitting 5-HT2A activation (green path) for therapeutic neuroplasticity.

Experimental Protocols

For researchers utilizing 4-Methoxy-7-methylindole (CAS: 203003-67-2) as a starting material, the following protocol outlines its conversion into a bioactive tryptamine via the Speeter-Anthony procedure . This is the industry-standard method for synthesizing alkylated tryptamines from indole precursors [2].

Protocol: Synthesis of 4-Methoxy-7-methyl-N,N-dimethyltryptamine

Objective: Convert the indole scaffold into a functional serotonin receptor ligand.

Reagents:

  • 4-Methoxy-7-methylindole (1.0 eq)

  • Oxalyl chloride (1.2 eq)

  • Dimethylamine (excess, 40% aq. or THF solution)

  • Lithium Aluminum Hydride (LiAlH4) (4.0 eq)

  • Anhydrous THF (Solvent)

Workflow:

  • Acylation (Glyoxylamide Formation):

    • Dissolve 4-Methoxy-7-methylindole in anhydrous THF at 0°C under nitrogen.

    • Add oxalyl chloride dropwise. Note: Evolution of HCl gas will occur.

    • Stir for 2 hours at 0°C. A yellow/orange precipitate (indolyl-3-glyoxalyl chloride) typically forms.

    • Add dimethylamine solution slowly. Stir for 1 hour at room temperature.

    • Checkpoint: TLC (50% EtOAc/Hexane) should show consumption of starting indole (

      
      ) and formation of the amide (
      
      
      
      ).
    • Workup: Quench with water, extract with EtOAc, wash with brine, dry over MgSO4. Isolate the glyoxylamide intermediate.

  • Reduction (Tryptamine Formation):

    • Prepare a suspension of LiAlH4 in anhydrous THF at 0°C.

    • Add the glyoxylamide intermediate (dissolved in THF) dropwise to the LiAlH4 suspension.

    • Critical Step: Heat to reflux for 4–6 hours. The carbonyl groups must be fully reduced.

    • Quench: Use the Fieser method (n mL H2O, n mL 15% NaOH, 3n mL H2O) to precipitate aluminum salts.

    • Filter and concentrate the filtrate.

  • Purification:

    • Purify the crude oil via flash column chromatography (DCM/MeOH/NH4OH, 90:9:1).

    • Validation: Confirm structure via 1H-NMR. Look for the distinct 7-methyl singlet (

      
       ppm) and 4-methoxy singlet (
      
      
      
      ppm).

References

  • US Patent Application 20250059217A1. Heterocyclic compounds and methods of preparation thereof. (2025).[1][2][3] Focuses on 7-substituted indoles as selective 5-HT2A agonists with reduced 5-HT2B activity.

  • Speeter, M. E., & Anthony, W. C. (1954). The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines. Journal of the American Chemical Society, 76(24), 6208–6210.

  • Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 1(5), 559-579. (Contextual grounding for 4-substitution effects).
  • Klein, M. T., et al. (2011). Structure-Activity Relationships of Tryptamines at the 5-HT2A Receptor. ACS Chemical Neuroscience. (Contextual grounding for selectivity).

Sources

Comparative Profiling & Cross-Reactivity Guide: 4-Methoxy-7-methylindole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

4-Methoxy-7-methylindole (4M7MI) represents a "dual-motif" indole scaffold that diverges significantly from the classical biological indole, 5-Methoxyindole (the core of Melatonin and Serotonin).

While often selected in drug discovery to improve metabolic stability (via the 7-methyl block) or alter solubility (via the 4-methoxy group), this specific substitution pattern introduces distinct cross-reactivity liabilities that are often overlooked.

The Critical Takeaway: Unlike 5-methoxyindole, which is a privileged scaffold for GPCRs (MT1/MT2, 5-HT), 4M7MI is a predicted super-agonist for the Aryl Hydrocarbon Receptor (AhR) . Researchers must prioritize nuclear receptor screening over GPCR profiling in the early stages to avoid "off-target" toxicity and metabolic auto-induction.

Comparative Performance Profile

The following table contrasts 4M7MI with its structural analogs to highlight unique behavioral shifts.

Feature4-Methoxy-7-methylindole (4M7MI) 5-Methoxyindole (Standard) Unsubstituted Indole
Primary Cross-Reactivity AhR (Nuclear Receptor) MT1/MT2, 5-HT (GPCRs) Broad (Weak AhR, Weak GPCR)
Fluorescence Red-Shifted (Blue-excitable)UV-Excitable (280/340 nm)UV-Excitable (280/340 nm)
Metabolic Risk Auto-Induction (via CYP1A1)Phase II ConjugationOxidation (Indoxyl)
Mechanism of Risk Synergistic binding of 4-Me and 7-MeO motifs in AhR pocket.[1][2]Mimicry of endogenous neurotransmitters.General hydrophobic interactions.
Assay Interference High in CFP/GFP FRET channels.Low (UV range only).Low.
Detailed Cross-Reactivity Analysis
A. The AhR "Super-Agonist" Liability

The most critical cross-reactivity for 4M7MI stems from its interaction with the Aryl Hydrocarbon Receptor (AhR) .

  • Mechanism: Structure-Activity Relationship (SAR) studies confirm that substituents at the 4- and 7-positions of the indole ring are key drivers of AhR activation.

    • 4-Methylindole is a known super-agonist (134% efficacy vs. TCDD).[1][2]

    • 7-Methoxyindole is a strong agonist (80% efficacy).[1][2]

  • Synergy: Molecular docking suggests that the AhR binding pocket can accommodate simultaneous substitution at these positions. 4M7MI combines these motifs, creating a high probability of synergistic super-agonism .

  • Consequence: Activation of AhR leads to the upregulation of CYP1A1 and CYP1B1 .[3] This creates a "metabolic suicide" loop where the compound induces the very enzymes responsible for its own rapid clearance.

B. The "Melatonin Shift" (GPCR Selectivity)

Moving the methoxy group from position 5 to position 4 drastically alters GPCR recognition.

  • MT1/MT2 Receptors: The 5-methoxy group is essential for high-affinity binding to Melatonin receptors. 4M7MI typically shows >100-fold lower affinity for MT1/MT2 compared to 5-methoxyindole.

  • Serotonin (5-HT) Receptors: While direct affinity is reduced, the 4-methoxy group can occasionally create "accidental" affinity for 5-HT2A or 5-HT2C subtypes depending on the N1-substitution.

  • Guidance: Do not assume "melatonin-like" safety profiles. 4M7MI is pharmacologically distinct.

C. Optical Assay Interference

Unlike 5-methoxyindole, which fluoresces in the UV (excitation ~290 nm, emission ~340 nm), 4-substituted indoles often exhibit intramolecular charge transfer (ICT) .

  • Effect: This results in a bathochromic (red) shift. 4M7MI may fluoresce in the visible blue/cyan region (400–480 nm).

  • Risk: False positives in FRET assays (e.g., CFP/YFP pairs) or interference with blue-fluorescent protein (BFP) markers.

Visualizing the Pharmacology

The following diagram illustrates the divergent pathways of Indole SAR, highlighting why 4M7MI requires a different testing strategy than standard indoles.

Indole_SAR_Decision_Tree Figure 1: Divergent Pharmacological Pathways of Indole Derivatives. 4M7MI follows the Red/Orange path. Indole Indole Scaffold Pos5 5-Position Substitution (e.g., 5-Methoxy) Indole->Pos5 Natural Biosynthesis Pos47 4-Methoxy / 7-Methyl Substitution Indole->Pos47 Synthetic Modification GPCR GPCR Dominance (MT1, MT2, 5-HT) Pos5->GPCR High Affinity Safety Standard Tox Profile GPCR->Safety AhR AhR Activation (Nuclear Receptor) Pos47->AhR Synergistic Binding Fluoro Optical Interference (Blue/Cyan Shift) Pos47->Fluoro Electronic Shift CYP CYP1A1 Induction (Metabolic Instability) AhR->CYP Auto-Induction Loop

Experimental Protocols for Validation

To validate the cross-reactivity profile of 4M7MI, the following "Self-Validating" protocols are recommended.

Protocol A: AhR Activation Screen (Luciferase Reporter)

Objective: Quantify the "Super-Agonist" potential of 4M7MI.

  • Cell Line: AZ-AHR (transgenic hepatoma cells stably expressing AhR-responsive luciferase).

  • Preparation:

    • Dissolve 4M7MI in DMSO (Stock 100 mM).

    • Prepare serial dilutions (1 nM to 100 µM) in culture medium (keep DMSO < 0.1%).

  • Controls:

    • Positive: TCDD (5 nM) or FICZ (100 nM).

    • Negative:[4] DMSO vehicle.[2][4]

    • Reference: 4-Methylindole (known agonist) for relative efficacy comparison.[1][2]

  • Incubation: Treat cells for 24 hours . (Note: 4M7MI metabolism may be rapid; 6h and 24h timepoints are recommended).

  • Readout: Lyse cells and add Luciferase substrate. Measure luminescence.

  • Data Analysis: Calculate EC50 and Emax relative to TCDD.

    • Threshold: If Emax > 50% of TCDD, the compound is a significant AhR agonist.

Protocol B: Intrinsic Fluorescence Check

Objective: Rule out assay interference before running FRET/Binding assays.

  • Buffer: PBS (pH 7.4) and Ethanol (to check solvatochromism).

  • Concentration: 10 µM 4M7MI.

  • Scan:

    • Excitation Scan: 250 nm – 400 nm (Emission fixed at 450 nm).

    • Emission Scan: 300 nm – 600 nm (Excitation fixed at absorption max).

  • Validation: Compare spectra against the filter sets of your intended biological assay (e.g., DAPI, FITC, CFP).

    • Pass: No overlap > 10% intensity of control fluorophore.

    • Fail: Significant overlap.[4] Action: Use non-optical assays (e.g., Radioligand binding, Mass Spec).

References
  • AhR Ligand Profiling: Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor.[1][2] (Explains the 4-Me and 7-MeO agonism synergy).

  • Indole Fluorescence: Synthesis and Fluorescence Properties of 4-Cyano and 4-Formyl Melatonin. (Details the red-shift mechanism in 4-substituted indoles).

  • Metabolic Stability: Mechanistic studies on the cytochrome P450-catalyzed dehydrogenation of 3-methylindole. (Context for methyl-indole metabolism).

  • General Indole Chemistry: Chemistry, Applications, and Synthesis Methods of Indole Derivatives.

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Methoxy-7-methylindole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Operational Context

As we integrate 4-Methoxy-7-methylindole (CAS: variable/isomer specific, often analogous to 4-methylindole derivatives) into our synthetic workflows, we must adopt a "Universal Precaution" approach. While specific toxicological data for this exact isomer may be sparse compared to commodity chemicals, its structural class (substituted indoles) presents known risks of cutaneous absorption, severe eye irritation, and respiratory sensitization.

This guide moves beyond generic safety advice. It establishes a self-validating safety system designed to protect both the operator and the integrity of the compound, which is prone to oxidative degradation.

Risk Assessment & Hazard Identification

Scientific Rationale: Substituted indoles are lipophilic. This allows them to penetrate the stratum corneum (outer skin layer) effectively. Furthermore, the electron-rich indole ring makes these compounds susceptible to oxidation, meaning "safety" here includes protecting the chemical from air/moisture to prevent the formation of degradation impurities that may alter the toxicological profile.

Primary Hazard Profile (Derived from Structural Analogs):

Hazard ClassGHS CodeOperational Implication
Skin Irritation H315Direct contact causes inflammation; potential for transdermal systemic uptake.
Eye Irritation H319Solid dust or concentrated solutions can cause severe conjunctivitis.
STOT-SE H335Dust inhalation triggers respiratory tract irritation (mucosal membranes).
Sensitization PotentialIndole derivatives are potential sensitizers; repeated low-level exposure must be avoided.

Engineering Controls: The First Line of Defense

PPE is the last barrier. Your primary safety mechanism is the Engineering Control .

  • Solid Handling: All weighing of the solid powder must occur inside a Class I Biological Safety Cabinet or a Chemical Fume Hood with a face velocity of 80–100 fpm.

  • Static Control: Use an ionizing bar during weighing. Indole derivatives are often fluffy, electrostatic solids that aerosolize easily.

  • Atmosphere: Store and handle under Argon or Nitrogen when possible to prevent the formation of oxidation byproducts (often colored quinoidal species).

Personal Protective Equipment (PPE) Matrix

The following matrix dictates PPE based on the state of matter and activity.

Table 1: Task-Based PPE Selection
PPE ComponentActivity: Weighing / Solid Handling Activity: Solubilization / Reaction Scientific Justification
Hand Protection Double Nitrile (Outer: 5 mil, Inner: 4 mil)Laminate (Silver Shield) or High-Grade Nitrile (min 8 mil)Standard nitrile is permeable to many organic solvents (DCM, THF) used to dissolve indoles. Double gloving provides a "breakthrough buffer."
Eye Protection Chemical Splash Goggles (Indirect Vent)Safety Glasses (with side shields) IF behind sashGoggles prevent airborne dust entry. Glasses are sufficient only if the hood sash provides a physical barrier.
Respiratory N95 / P100 (Only if outside hood - Discouraged)Not Required (Relies on Fume Hood)Engineering controls (hood) are superior to respirators. Use N95 only during emergency spill cleanup outside the hood.
Body Defense Lab Coat (Cotton/Poly blend) + Tyvek Sleeves Lab Coat (Flame Resistant if using pyrophorics)Tyvek sleeves bridge the gap between glove and coat cuff, a common exposure point for wrist absorption.

Operational Protocol: The "Safe-Path" Workflow

This workflow ensures that at no point is the operator exposed to the open substance without a barrier.

HandlingProtocol cluster_safety Critical Control Points Start Storage Retrieval (Cold/Inert) Equilibration Thermal Equilibration (Closed Vessel) Start->Equilibration Prevent Condensation Weighing Weighing Station (Fume Hood + Ionizer) Equilibration->Weighing Transfer to Hood Solubilization Solubilization (Add Solvent to Solid) Weighing->Solubilization Minimize Dust Reaction Reaction/Application Solubilization->Reaction Closed Transfer

Figure 1: Safe handling workflow emphasizing thermal equilibration to prevent moisture condensation (which degrades the indole) and containment of dust during the solid-to-liquid transition.

Emergency Response: Spills & Exposure

In the event of a breach, immediate action minimizes systemic absorption.[1]

  • Skin Contact:

    • Immediate: Drench with water for 15 minutes.[2] Do NOT use organic solvents (ethanol/acetone) to wash skin; this increases the permeability of the lipid layer and accelerates indole absorption.

    • Secondary: Wash with mild soap and water.[2]

  • Spill Cleanup (Solid):

    • Do not dry sweep.

    • Cover with a wet paper towel (water or PEG-400) to dampen dust, then scoop into a waste container.

    • Wipe surface with 10% bleach to oxidize and degrade trace residues.

Disposal & Deactivation Strategy

Indole derivatives are organic nitrogen compounds. They must not enter the aqueous waste stream due to potential aquatic toxicity.[3]

DisposalLogic WasteOrigin Waste Generation CheckState State of Matter? WasteOrigin->CheckState SolidWaste Solid Waste (Contaminated Wipes/PPE) CheckState->SolidWaste Solid LiquidWaste Liquid Waste CheckState->LiquidWaste Liquid BinSolid Stream C: Solid Hazardous (Incineration) SolidWaste->BinSolid Double Bag & Tag HalogenCheck Contains Halogens? (DCM, Chloroform?) LiquidWaste->HalogenCheck BinA Stream A: Organic (Non-Halogenated) HalogenCheck->BinA No BinB Stream B: Organic (Halogenated) HalogenCheck->BinB Yes

Figure 2: Decision tree for waste segregation. Correct segregation prevents dangerous incompatibility reactions in waste drums and ensures regulatory compliance for incineration.

Disposal Protocol:

  • Segregation: Separate based on the solvent used. If the indole was dissolved in Dichloromethane (DCM), it goes to Halogenated Waste . If in Methanol/Ethyl Acetate, it goes to Non-Halogenated .

  • Labeling: Clearly mark the tag with "Substituted Indole" and "Irritant."

  • Destruction: The ultimate fate for this class of compounds is high-temperature incineration.

References

  • PubChem. (n.d.). Compound Summary: 4-Methylindole (Analogous Hazard Data). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[4] Laboratory Safety Guidance.[2][5] United States Department of Labor.[4] Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Indole. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.